BPR1J-097 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N6O3S.ClH/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24;/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWDSJHUJUNLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BPR1J-097 Hydrochloride: A Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia (AML)
An In-depth Technical Guide on the Mechanism of Action
Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant driver in the pathogenesis of AML is the presence of activating mutations in the Fms-like tyrosine kinase 3 (FLT3) gene, which occur in approximately 30% of AML patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. BPR1J-097 hydrochloride is a novel, potent, and selective small-molecule inhibitor of FLT3 kinase. This document provides a comprehensive overview of the mechanism of action of BPR1J-097, summarizing its inhibitory activity, effects on downstream signaling pathways, and induction of apoptosis in FLT3-driven AML cells. Quantitative data from key preclinical studies are presented, along with detailed experimental protocols and visual diagrams of the molecular pathways and experimental workflows.
Introduction to FLT3 as a Therapeutic Target in AML
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[1] In a substantial subset of AML patients, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[1] This aberrant signaling drives leukemogenesis by activating downstream pro-survival and proliferative pathways, including the STAT5, RAS/MAPK, and PI3K/Akt pathways.[1][2] Consequently, FLT3 has emerged as a key therapeutic target for the development of specific inhibitors aimed at treating this aggressive leukemia subtype.[3] BPR1J-097 is a second-generation FLT3 inhibitor designed to specifically target this oncogenic driver.[4][5]
Mechanism of Action of BPR1J-097
BPR1J-097 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. By binding to the ATP-binding pocket of the FLT3 kinase domain, it blocks the autophosphorylation of the receptor, which is the critical initial step for signal transduction. This inhibition leads to the deactivation of major downstream signaling cascades. Specifically, BPR1J-097 has been shown to potently inhibit the phosphorylation of FLT3 and the subsequent phosphorylation of its key downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5).[4] The blockade of these signals ultimately curtails cell proliferation and induces programmed cell death (apoptosis) in AML cells that are dependent on FLT3 signaling for their survival.[4][6]
Caption: BPR1J-097 inhibits mutated FLT3, blocking STAT5 phosphorylation and inducing apoptosis.
Quantitative Efficacy Data
The potency of BPR1J-097 has been quantified through various in vitro assays, demonstrating its effectiveness at nanomolar concentrations.
Table 1: In Vitro Kinase and Cell Growth Inhibition
| Assay Type | Target/Cell Line | Mutation Status | IC50 / GC50 (nM) | Reference |
| Kinase Inhibition | FLT3 Kinase | Wild-Type | 1 - 10 | [4] |
| Kinase Inhibition | FLT3 Kinase | Wild-Type | 11 ± 7 | [6] |
| Cell Growth Inhibition | MOLM-13 | FLT3-ITD | 21 ± 7 | [4] |
| Cell Growth Inhibition | MV4-11 | FLT3-ITD | 46 ± 14 | [4] |
IC50: 50% inhibitory concentration; GC50: 50% growth inhibition concentration.
Table 2: Kinase Selectivity Profile
BPR1J-097 exhibits selectivity for FLT3 over other related kinases, which is a desirable property for minimizing off-target effects.
| Kinase Target | % Inhibition at 1 µM BPR1J-097 | Reference |
| FLT1 (VEGFR1) | 59% | [7] |
| KDR (VEGFR2) | 91% | [7] |
Detailed Experimental Protocols
The following are methodologies for key experiments used to characterize the mechanism of action of BPR1J-097.
Cell Viability (MTS) Assay
This assay quantifies the effect of BPR1J-097 on the viability and proliferation of AML cells.
-
Cell Seeding: AML cells (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at a density of 10,000 cells per well.[4]
-
Incubation: The plates are incubated for 16 hours to allow cells to acclimate.[4]
-
Compound Treatment: Cells are treated with various concentrations of BPR1J-097 or a vehicle control (DMSO).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well according to the manufacturer's protocol.[6]
-
Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the MTS reagent into formazan (B1609692) by viable cells.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.[4][6]
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GC50 value is determined using non-linear regression analysis.[6]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in protein phosphorylation states, confirming the inhibition of specific signaling pathways.
-
Cell Treatment: AML cells (e.g., MV4-11) or transfected HEK 293T cells expressing FLT3 variants are treated with various concentrations of BPR1J-097 for a short duration (e.g., 2 hours) to assess signaling inhibition.[4][5] For apoptosis assessment, cells are treated for a longer period (e.g., 48 hours).[6]
-
Cell Lysis: Cells are collected and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the Bradford assay.[8]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[8]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, cleaved PARP, cleaved Caspase-3).[4]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified to determine the relative levels of protein phosphorylation or cleavage compared to total protein levels and controls.
Caption: Experimental workflow for determining the cell growth inhibitory potency of BPR1J-097.
In Vivo Antitumor Activity
Beyond in vitro studies, BPR1J-097 has demonstrated significant antitumor activity in vivo. In murine xenograft models using FLT3-driven AML cells, administration of BPR1J-097 resulted in pronounced, dose-dependent tumor growth inhibition and even regression.[4] These findings, coupled with favorable pharmacokinetic properties, underscore its potential as a therapeutic agent for AML.[4]
Conclusion
This compound is a potent and selective FLT3 kinase inhibitor that effectively targets the oncogenic signaling pathway driving a significant subset of Acute Myeloid Leukemia cases. Its mechanism of action involves the direct inhibition of FLT3 phosphorylation, leading to the suppression of downstream effectors like STAT5, which in turn inhibits proliferation and triggers apoptosis in FLT3-dependent AML cells. The robust preclinical data, including low nanomolar potency and significant in vivo antitumor efficacy, establish BPR1J-097 as a promising candidate for further clinical development in the treatment of AML.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. The microtubule depolymerizing agent CYT997 effectively kills acute myeloid leukemia cells via activation of caspases and inhibition of PI3K/Akt/mTOR pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: BPR1J-097 Hydrochloride - A Potent FLT3 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the FMS-like tyrosine kinase 3 (FLT3) inhibitory activity of BPR1J-097 hydrochloride. Activating mutations in the FLT3 gene are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making FLT3 a key therapeutic target.[1] BPR1J-097 is a novel and potent small molecule inhibitor of FLT3, demonstrating significant anti-tumor activity in both in vitro and in vivo models of AML.[1] This document summarizes the quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of its mechanism of action and experimental workflows.
Core Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of BPR1J-097 has been quantified through various assays, demonstrating its efficacy against both wild-type and mutated forms of the FLT3 kinase, as well as its ability to inhibit the growth of FLT3-driven AML cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | FLT3 Kinase Activity | 1 - 10 nM | [1] |
| IC50 | Wild-Type FLT3 (FLT3-WT) | 11 ± 7 nM | [2] |
| GC50 | MOLM-13 (FLT3-ITD) | 21 ± 7 nM | [1] |
| GC50 | MV4-11 (FLT3-ITD) | 46 ± 14 nM | [1] |
IC50 (Half-maximal inhibitory concentration): The concentration of BPR1J-097 required to inhibit 50% of the FLT3 kinase activity. A lower IC50 value indicates greater potency.
GC50 (Half-maximal growth inhibition concentration): The concentration of BPR1J-097 required to inhibit the growth of 50% of the cells.
Mechanism of Action: Inhibition of FLT3 Signaling
BPR1J-097 exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. In AML cells with activating FLT3 mutations, such as the internal tandem duplication (FLT3-ITD), the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival through downstream signaling pathways. BPR1J-097 has been shown to inhibit the phosphorylation of FLT3 and a key downstream signaling modulator, the Signal Transducer and Activator of Transcription 5 (STAT5).[1] This disruption of the FLT3-STAT5 signaling axis ultimately triggers apoptosis in FLT3-driven AML cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the FLT3 kinase inhibitory activity of BPR1J-097.
In Vitro FLT3 Kinase Inhibition Assay
This assay directly measures the ability of BPR1J-097 to inhibit the enzymatic activity of the FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[4]
-
96-well plates
Procedure:
-
Prepare a serial dilution of BPR1J-097 in kinase buffer.
-
In a 96-well plate, add the FLT3 enzyme, the substrate, and the various concentrations of BPR1J-097.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the percentage of inhibition for each concentration of BPR1J-097 and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell Proliferation (Growth Inhibition) Assay
This assay determines the effect of BPR1J-097 on the growth and viability of FLT3-dependent AML cell lines. The MTS assay is a common method for this purpose.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Cell culture medium
-
This compound
-
MTS reagent (containing PES)[6]
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed the AML cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Prepare a serial dilution of BPR1J-097 and add it to the wells. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTS reagent to each well.[7]
-
Incubate for 1 to 4 hours at 37°C.[7]
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition for each concentration and determine the GC50 value.
Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This technique is used to detect the changes in the phosphorylation status of FLT3 and its downstream target STAT5 in response to BPR1J-097 treatment.
Materials:
-
AML cell lines (e.g., MV4-11) or HEK 293T cells transfected with FLT3 constructs[1]
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies specific for phosphorylated and total FLT3 and STAT5
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Treat the cells with various concentrations of BPR1J-097 for a specified time (e.g., 2 hours).[1]
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a potent and promising inhibitor of FLT3 kinase. The data presented in this guide highlight its strong inhibitory activity against both the isolated enzyme and FLT3-driven cancer cells. The detailed experimental protocols provide a framework for the further investigation and development of BPR1J-097 as a potential therapeutic agent for the treatment of AML and other diseases driven by aberrant FLT3 signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
BPR1J-097 Hydrochloride: A Potent Inhibitor of FLT3-ITD for Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on BPR1J-097 hydrochloride, a novel and potent small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3). The focus is on its effects on the internal tandem duplication (ITD) mutation of FLT3, a key driver in a significant subset of Acute Myeloid Leukemia (AML). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to BPR1J-097 and FLT3-ITD
Activating mutations in the FLT3 receptor tyrosine kinase are a major contributor to the pathogenesis of AML.[1] The FLT3-ITD mutation, present in approximately 25% of AML patients, leads to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic cells.[2][3] This has made FLT3 an attractive therapeutic target. BPR1J-097 is a novel, potent FLT3 kinase inhibitor that has demonstrated significant anti-leukemic activity in preclinical models of FLT3-ITD positive AML.[1][4]
Quantitative Analysis of BPR1J-097 Activity
The inhibitory effects of BPR1J-097 have been quantified through various in vitro assays, demonstrating its potency against FLT3 kinase and its ability to inhibit the growth of FLT3-ITD positive AML cell lines.
Table 1: Kinase Inhibitory Activity of BPR1J-097
| Target Kinase | IC₅₀ (nM) |
| FLT3 (Wild-Type) | 11 ± 7[5] |
| Aurora A | 340[1] |
| Aurora B | 876[1] |
Table 2: Growth Inhibition in FLT3-ITD Positive AML Cell Lines
| Cell Line | FLT3 Mutation Status | GC₅₀ (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7[1] |
| MV4-11 | FLT3-ITD | 46 ± 14[1] |
Mechanism of Action: Inhibition of FLT3 Signaling
BPR1J-097 exerts its therapeutic effect by directly inhibiting the kinase activity of FLT3. This leads to the suppression of downstream signaling pathways that are critical for the survival and proliferation of FLT3-ITD driven AML cells. A key downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). BPR1J-097 has been shown to effectively inhibit the phosphorylation of both FLT3 and STAT5 in a dose-dependent manner.[1]
Figure 1: BPR1J-097 Inhibition of the FLT3-ITD Signaling Pathway.
Induction of Apoptosis in FLT3-ITD Positive Cells
By inhibiting the pro-survival signaling cascade initiated by FLT3-ITD, BPR1J-097 effectively triggers apoptosis in AML cells.[1] This programmed cell death is a key mechanism contributing to the anti-leukemic activity of the compound. The induction of apoptosis can be observed through the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[6]
Detailed Experimental Protocols
The following sections outline the methodologies used to evaluate the efficacy of BPR1J-097.
Cell Viability Assay
This protocol is used to determine the concentration of BPR1J-097 that inhibits the growth of AML cell lines by 50% (GC₅₀).
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well.[7]
-
Prepare serial dilutions of BPR1J-097 in the culture medium.
-
Add the diluted compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[7]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well and measure luminescence.[7]
-
Calculate the GC₅₀ values using a dose-response curve.
Figure 2: Workflow for Cell Viability Assay.
Western Blot Analysis for FLT3 and STAT5 Phosphorylation
This protocol is used to assess the effect of BPR1J-097 on the phosphorylation status of FLT3 and its downstream target STAT5.
Materials:
-
AML cell lines (e.g., MV4-11)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat MV4-11 cells with various concentrations of BPR1J-097 for 2 hours.[8]
-
Harvest cells and lyse with RIPA buffer.[7]
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Block the membrane and incubate with primary antibodies overnight.[7]
-
Wash and incubate with HRP-conjugated secondary antibodies.[7]
-
Detect protein bands using ECL substrate and an imaging system.[7]
Apoptosis Assay
This protocol is used to determine the induction of apoptosis in AML cells following treatment with BPR1J-097.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with BPR1J-097 at various concentrations for 24-48 hours.[9]
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide.[9][10]
-
Incubate for 15 minutes in the dark at room temperature.[9][10]
Conclusion
This compound is a potent and selective inhibitor of FLT3 kinase with significant activity against the FLT3-ITD mutation. Its ability to inhibit the FLT3 signaling pathway and induce apoptosis in FLT3-ITD positive AML cells highlights its potential as a therapeutic agent for this subset of AML patients. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of BPR1J-097.
References
- 1. researchgate.net [researchgate.net]
- 2. Induced Apoptosis Investigation in Wild-type and FLT3-ITD Acute Myeloid Leukemia Cells by Nanochannel Electroporation and Single-cell qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Downstream Signaling Pathways of Tubulin Polymerization Inhibitors
A Note on BPR1J-097 Hydrochloride: As of the latest available data, there is no publicly accessible scientific literature or data corresponding to a compound designated "this compound." The following technical guide provides a comprehensive overview of the downstream signaling pathways of a well-characterized class of anti-cancer agents: tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. This information is based on published data for representative compounds and is intended to serve as a technical resource for researchers, scientists, and drug development professionals working on novel microtubule-targeting agents.
Introduction: Tubulin Polymerization Inhibitors as Anti-Cancer Agents
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are fundamental to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The critical role of microtubule dynamics in mitosis makes them a key target for anti-cancer drug development.[1][2]
Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to a cascade of downstream events that ultimately result in cell cycle arrest and apoptosis.[2][3] One of the most promising classes of these inhibitors are those that bind to the colchicine site on β-tubulin. These agents are of particular interest as they may circumvent P-glycoprotein-mediated multidrug resistance.[1] This guide will explore the core mechanisms and downstream signaling pathways affected by these compounds, with a focus on their impact on the cell cycle, apoptosis, and the interconnected PI3K/Akt signaling pathway.
Quantitative Data: In Vitro and In Vivo Activity
The following tables summarize the quantitative data for representative tubulin polymerization inhibitors from preclinical studies.
Table 1: In Vitro Antiproliferative and Tubulin Polymerization Inhibition Activity
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Dihydroquinolin-4(1H)-one deriv. | A549 | Antiproliferation | 0.008 µM | [4] |
| K562 | Antiproliferation | 0.003 µM | [4] | |
| HepG2 | Antiproliferation | 0.009 µM | [4] | |
| MDA-MB-231 | Antiproliferation | 0.024 µM | [4] | |
| HFL-1 (Normal) | Antiproliferation | 0.062 µM | [4] | |
| K562 | Tubulin Polymerization | 3.06 µM | [4] | |
| Combretastatin A-4 (CA-4) | K562 | Tubulin Polymerization | 1.99 µM | [4] |
| Alkenyldiarylmethane (ADAM) 15 | - | Tubulin Assembly | 3.7 ± 0.3 µM | [5] |
| 60 Cell Lines | Cytotoxicity (MGM) | 0.31 ± 0.08 µM | [5] | |
| Alkenyldiarylmethane (ADAM) 16 | - | Tubulin Assembly | 2.8 ± 0.2 µM | [5] |
| 60 Cell Lines | Cytotoxicity (MGM) | 0.47 ± 0.09 µM | [5] |
Table 2: Effects on Cell Cycle, Apoptosis, and In Vivo Efficacy
| Compound | Model System | Endpoint | Observation | Reference |
| Dihydroquinolin-4(1H)-one deriv. | K562 Cells | Colchicine Binding Inhibition | 63.93% @ 1 µM, 75.91% @ 5 µM | [4] |
| K562 Cells | Apoptosis Induction | 11.44% @ 1.5 nM, 45.82% @ 6 nM | [4] | |
| K562 Cells | G2/M Phase Arrest | Up to 22% @ 6 nM | [4] | |
| H22 Allograft Mice | Tumor Growth Inhibition (TGI) | 63.3% @ 20 mg/kg i.v. | [4] |
Core Signaling Pathways and Mechanisms
Primary Mechanism: Inhibition of Tubulin Polymerization
Colchicine-site inhibitors bind to β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics is the initiating event for the compound's cytotoxic effects.
Caption: Mechanism of tubulin polymerization inhibition.
Downstream Signaling: Cell Cycle Arrest and Apoptosis
The failure to form a functional mitotic spindle due to tubulin polymerization inhibition activates the Spindle Assembly Checkpoint (SAC). This leads to a prolonged arrest in the G2/M phase of the cell cycle.[3][4] If the damage is irreparable, the cell is directed towards apoptosis. This process often involves the modulation of key cell cycle and apoptotic proteins. For instance, the expression of Cyclin B1 may increase, and the anti-apoptotic protein Bcl-2 can be inactivated through phosphorylation, leading to the activation of executioner caspases like Caspase-3.[3]
Caption: Downstream cascade from tubulin inhibition to apoptosis.
Crosstalk with the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and resistance to therapy.[6][7] Constitutive activation of this pathway is a hallmark of many cancers.[8][9] Emerging evidence suggests a regulatory link between microtubule dynamics and the PI3K/Akt pathway.[2] Some novel tubulin inhibitors have been shown to suppress tumor cell proliferation by inhibiting PI3K/Akt signaling, which in turn affects microtubule organization.[2] This indicates a potential dual mechanism of action, making such compounds particularly effective.
Caption: Interplay between tubulin inhibition and PI3K/Akt signaling.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
-
Objective: To determine the direct inhibitory effect of a compound on the polymerization of purified tubulin.
-
Methodology:
-
Purified bovine or porcine brain tubulin is resuspended in a glutamate-based polymerization buffer.
-
The tubulin solution is pre-incubated with various concentrations of the test compound (or DMSO as a vehicle control) in a 96-well plate at 37°C. Paclitaxel (promoter) and colchicine (inhibitor) are used as positive controls.[2]
-
Polymerization is initiated by the addition of GTP.[2]
-
The change in absorbance (optical density) at 340 nm is monitored every minute for 60 minutes at 37°C using a temperature-controlled spectrophotometer.[2]
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the DMSO control.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment.
-
Methodology:
-
Cancer cells (e.g., K562, HeLa) are seeded in 6-well plates and allowed to adhere overnight.[2]
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Both adherent and floating cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G2/M is quantified to determine the extent of mitotic arrest.[4]
-
Western Blot Analysis of Signaling Proteins
-
Objective: To detect changes in the expression or phosphorylation status of key proteins in a signaling pathway.
-
Methodology:
-
Cells are treated with the test compound for the desired time and concentrations.
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, Akt, p-Bcl-2, Cyclin B1, β-actin).[2][3]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
-
Immunofluorescence Staining of Microtubule Network
-
Objective: To visualize the effects of the compound on the cellular microtubule network.
-
Methodology:
-
Cells are grown on glass coverslips and treated with the test compound for a specified time (e.g., 24 hours).[2]
-
Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with BSA.
-
Coverslips are incubated with a primary antibody against α-tubulin or β-tubulin.[2]
-
After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
The cell nuclei are counterstained with DAPI.[2]
-
Coverslips are mounted on slides, and the microtubule structure is visualized using a fluorescence or confocal microscope. Disruption of the normal filamentous network and formation of aggregates are indicative of inhibitory activity.[2]
-
This guide provides a foundational understanding of the downstream signaling pathways impacted by colchicine-site tubulin polymerization inhibitors. Further investigation into the specific molecular interactions and feedback loops, particularly concerning the PI3K/Akt pathway, will be crucial for the development of next-generation microtubule-targeted therapies.
References
- 1. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 5. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Akt signaling in resistance to DNA-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Manipulation of the Akt Signaling Pathway Regulates Myxoma Virus Replication and Tropism in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
BPR1J-097 Hydrochloride: A Technical Guide to its Apoptosis-Inducing Effects in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the pharmacological effects of BPR1J-097 hydrochloride, a potent Fms-like tyrosine kinase 3 (FLT3) inhibitor, with a specific focus on its mechanism of inducing apoptosis in leukemia cells. BPR1J-097 targets activating mutations of FLT3, a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). By inhibiting FLT3 and its downstream signaling pathways, BPR1J-097 effectively triggers programmed cell death in FLT3-driven AML cells. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the core signaling pathways involved.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves activating mutations in the FLT3 gene, which leads to constitutive activation of the FLT3 receptor tyrosine kinase and uncontrolled cell proliferation and survival. This compound has emerged as a promising small molecule inhibitor specifically targeting this pathway.
Mechanism of Action
BPR1J-097 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. This inhibition disrupts the downstream signaling cascade, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a key protein involved in cell proliferation and survival. The suppression of the FLT3/STAT5 signaling axis is a critical event that ultimately leads to the induction of apoptosis in leukemia cells harboring FLT3 mutations.[1]
Signaling Pathway Diagram
Caption: BPR1J-097 inhibits FLT3 autophosphorylation, leading to apoptosis.
Quantitative Data
The efficacy of BPR1J-097 has been quantified in various leukemia cell lines, demonstrating its potent inhibitory activity.
| Parameter | Cell Line | Value | Reference |
| FLT3 Kinase IC50 | - | 1 - 10 nM | [1] |
| Growth Inhibition (GC50) | MOLM-13 | 21 ± 7 nM | [1] |
| MV4-11 | 46 ± 14 nM | [1] |
Note: IC50 (50% inhibitory concentration) refers to the concentration of the drug required to inhibit the activity of the target kinase by 50%. GC50 (50% growth inhibition concentration) is the concentration required to inhibit cell growth by 50%.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of BPR1J-097 on leukemia cells.
Cell Culture
-
Cell Lines: MOLM-13 and MV4-11 (human acute myeloid leukemia cell lines with FLT3-ITD mutations).
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for Protein Phosphorylation and Apoptosis Markers
This protocol is used to detect the phosphorylation status of FLT3 and STAT5, and the cleavage of apoptosis markers like caspase-3 and PARP.
-
Cell Lysis:
-
Treat cells with desired concentrations of BPR1J-097 for the specified time.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-cleaved caspase-3, anti-caspase-3, anti-cleaved PARP, anti-PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Workflow for Western Blot Analysis
Caption: A streamlined workflow for Western blot analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment and Harvesting:
-
Treat cells with BPR1J-097 as required.
-
Harvest cells and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Add 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
This method determines the effect of BPR1J-097 on the cell cycle distribution of leukemia cells.
-
Cell Fixation:
-
Treat cells with BPR1J-097, harvest, and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis and Cell Cycle Analysis Workflow
Caption: Experimental workflow for apoptosis and cell cycle analysis.
The Intrinsic Apoptotic Pathway
While direct evidence for BPR1J-097 is pending, FLT3 inhibitors typically induce apoptosis via the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins. Inhibition of the FLT3/STAT5 survival signal is expected to lead to an imbalance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. This shift favors the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.
Intrinsic Apoptosis Pathway Diagram
References
In-Depth Technical Guide: BPR1J-097 Hydrochloride - A Potent FLT3 Inhibitor for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1J-097 Hydrochloride is a novel and potent small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Activating mutations of FLT3 are a significant driver in the pathogenesis of AML, making it a key therapeutic target. BPR1J-097 demonstrates high potency in inhibiting both wild-type and mutated forms of FLT3, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Discovery and Synthesis
BPR1J-097 was identified as a potent FLT3 inhibitor through a series of structure-activity relationship (SAR) studies.[1] It belongs to a class of N1-(3-(phenylsulfonamido)phenyl)-1H-pyrazol-5-yl)benzamide derivatives. While the specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of similar pyrazole-based compounds often involves a multi-step process. This typically includes the formation of the pyrazole (B372694) core, followed by amide coupling and sulfonamidation reactions.
Chemical Structure:
-
Systematic Name: N1-(3-(3-((phenylsulfonyl)amino)phenyl)-1H-pyrazol-5-yl)-4-(4-methylpiperazin-1-yl)benzamide hydrochloride
-
Chemical Formula: C₂₉H₃₁N₇O₃S · HCl
-
Molecular Weight: 598.1 g/mol (for the hydrochloride salt)
Mechanism of Action and Signaling Pathway
BPR1J-097 exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In AML, activating mutations, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of FLT3. This results in the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[2]
BPR1J-097 binds to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation of the receptor and its downstream targets.[3] A key downstream effector of FLT3 signaling is the Signal Transducer and Activator of Transcription 5 (STAT5).[1] By inhibiting FLT3 phosphorylation, BPR1J-097 effectively blocks the phosphorylation and activation of STAT5.[1] More recent proteomic studies have suggested that FLT3 inhibition can also impact other pathways, such as the AKT/mTORC1/ULK1 axis, leading to the induction of autophagy as a potential resistance mechanism.[4]
Quantitative Data
The potency of BPR1J-097 has been evaluated through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097
| Kinase Target | IC₅₀ (nM) |
| FLT3 (Wild-Type) | 11 ± 7[3] |
Table 2: Cellular Growth Inhibition by BPR1J-097 in AML Cell Lines
| Cell Line | Genotype | GC₅₀ (nM) |
| MOLM-13 | FLT3-ITD | 21 ± 7[1] |
| MV4-11 | FLT3-ITD | 46 ± 14[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro FLT3 Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of BPR1J-097 against the FLT3 kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphoproteomic Characterization of Primary AML Samples and Relevance for Response Toward FLT3-inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Translatome proteomics identifies autophagy as a resistance mechanism to on-target FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
BPR1J-097 Hydrochloride: An In-Depth Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 Hydrochloride is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] Activating mutations in FLT3 lead to constitutive signaling and are associated with poor prognosis, making it a critical therapeutic target. This technical guide provides a comprehensive overview of the target selectivity profile of BPR1J-097, including quantitative inhibitory data, detailed experimental methodologies, and a visualization of the targeted signaling pathway.
Quantitative Target Selectivity Data
The primary target of BPR1J-097 is the FLT3 kinase. In vitro kinase assays have demonstrated its high potency against both wild-type and mutated forms of FLT3. The selectivity of BPR1J-097 has been assessed against a limited panel of related kinases, revealing a favorable selectivity profile.
Table 1: In Vitro Inhibitory Activity of BPR1J-097 against FLT3
| Target | IC50 (nM) | Assay Type |
| FLT3 (Wild-Type) | 1-10 | In vitro kinase assay |
| FLT3 (Wild-Type) | 11 ± 7 | In vitro kinase assay |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Selectivity Profile of BPR1J-097 against Other Kinases
| Target | % Inhibition @ 1 µM | Assay Type |
| FLT1 (VEGFR1) | 59% | In vitro kinase assay |
| KDR (VEGFR2) | 91% | In vitro kinase assay |
This data indicates that while BPR1J-097 is a potent inhibitor of FLT3, it also exhibits some activity against other related tyrosine kinases at higher concentrations. A comprehensive kinome scan with IC50 values against a broader panel of kinases is not publicly available at this time. However, a structurally related compound, BPR1J-340, derived from the BPR1J-097 series, was shown to be highly selective when tested against 59 protein kinases.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the target selectivity of BPR1J-097.
In Vitro FLT3 Kinase Inhibition Assay
This assay quantifies the ability of BPR1J-097 to inhibit the enzymatic activity of the FLT3 kinase.
Materials:
-
Recombinant human FLT3 enzyme (wild-type or mutant)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
Substrate (e.g., a synthetic peptide or poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
96-well or 384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of BPR1J-097 in DMSO and then further dilute in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the diluted BPR1J-097 or DMSO (vehicle control) to the appropriate wells.
-
Add the FLT3 enzyme to each well, except for the no-enzyme control wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each BPR1J-097 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This cell-based assay determines the effect of BPR1J-097 on the phosphorylation status of FLT3 and its downstream signaling partner STAT5 in leukemia cells.
Materials:
-
AML cell lines expressing FLT3 (e.g., MV4-11, MOLM-13)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture the AML cells to the desired density.
-
Treat the cells with various concentrations of BPR1J-097 or DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of BPR1J-097 on the phosphorylation levels of FLT3 and STAT5 relative to the total protein levels and the loading control.
FLT3 Signaling Pathway and Inhibition by BPR1J-097
FLT3 is a receptor tyrosine kinase that, upon activation by its ligand (FLT3L) or through activating mutations, dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways crucial for cell survival and proliferation. The primary pathways activated by FLT3 include the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. BPR1J-097, by inhibiting the kinase activity of FLT3, prevents its autophosphorylation and the subsequent activation of these downstream cascades.
References
Methodological & Application
BPR1J-097 Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPR1J-097 hydrochloride is a potent small molecule inhibitor targeting Fms-like tyrosine kinase 3 (FLT3).[1] This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound. The provided methodologies cover enzymatic assays to determine kinase inhibition and cell-based assays to assess its anti-proliferative and signaling effects in relevant cancer cell lines.
Introduction
BPR1J-097 is a sulfonamide derivative of a 3-phenyl-1H-5-pyrazolylamine-based compound that has been identified as a potent inhibitor of FLT3 kinase.[2] Activating mutations in FLT3 are a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML), making it a key therapeutic target.[1] BPR1J-097 has demonstrated potent inhibitory activity against both wild-type FLT3 and its activating mutants.[1][3] In addition to its well-characterized effects on FLT3, BPR1J-097 is also recognized as an inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers, including non-small cell lung cancer.[4] This document outlines standardized in vitro protocols to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
Enzymatic Inhibition
| Target Kinase | IC₅₀ (nM) |
| FLT3 (Wild-Type) | 11 ± 7 |
| FLT3 (Mutant) | 1 - 10 |
| Aurora A | 340 |
| Aurora B | 876 |
Table 1: In vitro kinase inhibitory activity of BPR1J-097 against various kinases. Data sourced from[1][3].
Cellular Activity
| Cell Line | Target | GC₅₀ (nM) | Assay Type |
| MOLM-13 | FLT3-ITD | 21 ± 7 | Proliferation |
| MV4-11 | FLT3-ITD | 46 ± 14 | Proliferation |
Table 2: Growth inhibition (GC₅₀) of BPR1J-097 in FLT3-driven AML cell lines. Data sourced from[1].
Signaling Pathway
BPR1J-097 exerts its therapeutic effect by inhibiting the autophosphorylation of the FLT3 receptor, which is constitutively active in certain AML subtypes due to mutations like internal tandem duplications (ITD). This inhibition blocks downstream signaling pathways, including the STAT5 pathway, which is crucial for the proliferation and survival of leukemic cells.[1]
Figure 1: BPR1J-097 inhibits FLT3-ITD signaling.
Experimental Protocols
Enzymatic Kinase Inhibition Assay (FLT3)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of BPR1J-097 against recombinant FLT3 kinase. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Workflow:
Figure 2: Workflow for the enzymatic kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted BPR1J-097 or DMSO (vehicle control) to the wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of recombinant human FLT3 kinase (e.g., from a commercial vendor) diluted in kinase assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.
-
Reaction Initiation: Add 2.5 µL of a mixture containing the kinase substrate (e.g., a synthetic peptide) and ATP to each well to start the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of BPR1J-097 on the proliferation of cancer cell lines, such as the FLT3-ITD positive AML cell lines MOLM-13 and MV4-11.
Workflow:
Figure 3: Workflow for the cell proliferation assay.
Methodology:
-
Cell Seeding: Seed MOLM-13 or MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.
-
For CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][3][5]
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The GC₅₀ (50% growth inhibition concentration) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of FLT3 and STAT5 Phosphorylation
This protocol is used to confirm the on-target activity of BPR1J-097 by assessing the phosphorylation status of FLT3 and its downstream target STAT5 in a cellular context.
Methodology:
-
Cell Treatment: Seed FLT3-ITD positive cells (e.g., MV4-11) and grow to 70-80% confluency. Treat the cells with various concentrations of BPR1J-097 for 2 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the loading control across different treatment concentrations.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. These assays are essential for determining the potency and selectivity of the compound, as well as for elucidating its mechanism of action in relevant cancer models. The provided data and methodologies will be valuable for researchers in the fields of oncology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BPR1J-097 [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for BPR1J-097 Hydrochloride in MOLM-13 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 hydrochloride is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The MOLM-13 cell line, established from a patient with relapsed AML, harbors an internal tandem duplication (ITD) mutation in the FLT3 gene, leading to constitutive activation of the kinase and downstream signaling pathways that promote cell proliferation and survival. These application notes provide a comprehensive guide for utilizing this compound in experiments with the MOLM-13 cell line, a key model for studying FLT3-ITD positive AML.
Mechanism of Action
This compound exerts its anti-leukemic effects by directly targeting the ATP-binding site of the FLT3 kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. A primary pathway affected is the STAT5 signaling axis, which is crucial for the proliferation and survival of FLT3-ITD driven AML cells. Inhibition of FLT3 by BPR1J-097 leads to a reduction in STAT5 phosphorylation, which in turn downregulates the expression of target genes involved in cell cycle progression and apoptosis resistance. This ultimately results in the induction of apoptosis and a decrease in cell viability in FLT3-ITD positive cells like MOLM-13.[1][2]
Signaling Pathway of BPR1J-097 in MOLM-13 Cells
Caption: BPR1J-097 inhibits FLT3-ITD autophosphorylation, blocking STAT5 signaling.
Data Presentation
Table 1: In Vitro Activity of this compound in MOLM-13 Cells
| Parameter | Value (nM) | Reference |
| FLT3 Kinase Activity (IC50) | 1 - 10 | [1][2] |
| Cell Growth Inhibition (GC50) | 21 ± 7 | [1] |
Table 2: Effect of this compound on Apoptosis in MOLM-13 Cells
Quantitative data from publicly available literature specifically detailing the percentage of apoptotic MOLM-13 cells following BPR1J-097 treatment is limited. The following table is a template for how such data would be presented.
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | - | Data not available | Data not available |
| BPR1J-097 | 10 | Data not available | Data not available |
| BPR1J-097 | 50 | Data not available | Data not available |
| BPR1J-097 | 100 | Data not available | Data not available |
Table 3: Effect of this compound on Cell Cycle Distribution in MOLM-13 Cells
Quantitative data from publicly available literature specifically detailing the cell cycle distribution of MOLM-13 cells following BPR1J-097 treatment is limited. The following table is a template for how such data would be presented.
| Treatment | Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | - | Data not available | Data not available | Data not available |
| BPR1J-097 | 10 | Data not available | Data not available | Data not available |
| BPR1J-097 | 50 | Data not available | Data not available | Data not available |
| BPR1J-097 | 100 | Data not available | Data not available | Data not available |
Experimental Protocols
MOLM-13 Cell Culture
Materials:
-
MOLM-13 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage cells, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Count viable cells using Trypan Blue exclusion and a hemocytometer.
-
Seed new culture flasks at a density of 2-3 x 10^5 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow for MOLM-13 Cell Culture
Caption: Workflow for thawing, culturing, and passaging MOLM-13 cells.
Cell Viability Assay (MTT Assay)
Materials:
-
MOLM-13 cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM) in triplicate. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
Application Note: BPR1J-097 Hydrochloride MV4-11 Cell Proliferation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid cells.[1] A significant portion of AML cases, about 25-30%, involve mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[1][2] The most common of these is an internal tandem duplication (FLT3-ITD), which leads to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[1][2] The MV4-11 cell line, which is homozygous for the FLT3-ITD mutation, is a widely utilized preclinical model for studying FLT3-mutated AML.[1] BPR1J-097 is a novel and potent small-molecule inhibitor of FLT3 kinase, showing therapeutic potential for AML.[3] This document provides detailed protocols for assessing the anti-proliferative effects of BPR1J-097 Hydrochloride on MV4-11 cells.
Mechanism of Action
BPR1J-097 exerts its anti-leukemic effect by directly inhibiting the kinase activity of FLT3. In FLT3-ITD-driven AML cells like MV4-11, the mutated FLT3 receptor is perpetually active, leading to the phosphorylation and activation of downstream signaling pathways, notably the STAT5 pathway, which promotes cell survival and proliferation.[3] BPR1J-097 blocks the ATP-binding site of the FLT3 kinase, thereby preventing its autophosphorylation and the subsequent phosphorylation of STAT5.[3][4] This inhibition of the FLT3-STAT5 signaling axis ultimately triggers apoptosis and suppresses cell proliferation in FLT3-driven AML cells.[3]
Caption: BPR1J-097 inhibits the constitutive FLT3-ITD signaling pathway.
Data Presentation
The efficacy of BPR1J-097 has been quantified through various in vitro assays, demonstrating its potent inhibitory activity against both the FLT3 kinase and the proliferation of FLT3-dependent AML cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of BPR1J-097
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Wild-Type FLT3 | 11 ± 7 |
Data sourced from a 2011 study on novel FLT3 kinase inhibitors.[3][5]
Table 2: Growth Inhibitory Activity of BPR1J-097 on FLT3-ITD Positive AML Cell Lines
| Cell Line | GC₅₀ (nM) * |
|---|---|
| MV4-11 | 46 ± 14 |
| MOLM-13 | 21 ± 7 |
*GC₅₀ represents the concentration required for 50% growth inhibition.[3]
Experimental Protocols
Protocol 1: MV4-11 Cell Culture and Maintenance
This protocol outlines the steps for the proper handling and maintenance of the MV4-11 suspension cell line to ensure cell health and reproducibility of experimental results.
Materials and Reagents:
-
MV4-11 cell line (e.g., ATCC® CRL-9591™)
-
Iscove's Modified Dulbecco's Medium (IMDM) (e.g., ATCC® 30-2005™)[1]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100X)[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-25 or T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium:
-
IMDM
-
10% FBS
-
1% Penicillin-Streptomycin[6]
Procedure:
-
Thawing Cryopreserved Cells:
-
Quickly thaw the vial of cells in a 37°C water bath until a small ice crystal remains.[7]
-
Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.[7]
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[1]
-
Centrifuge the cells at approximately 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium in a T-75 flask.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Cell Maintenance and Subculturing:
-
MV4-11 cells grow in suspension.[6]
-
Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.[8]
-
To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Dilute the cell suspension to a starting density of approximately 2 x 10⁵ cells/mL by adding fresh, pre-warmed complete growth medium.[1]
-
Change the medium 2-3 times per week.[1]
-
Protocol 2: MV4-11 Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[9]
Caption: Experimental workflow for the MV4-11 MTT cell proliferation assay.
Materials and Reagents:
-
Cultured MV4-11 cells in logarithmic growth phase
-
Complete Growth Medium
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Count MV4-11 cells and adjust the concentration to 2 x 10⁵ cells/mL in complete growth medium.[1]
-
Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[1]
-
Include wells with medium only for background control and wells with cells and vehicle (e.g., DMSO) for a negative control.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 50 µL of the diluted compound solutions to the appropriate wells to achieve the desired final concentrations. The final volume in each well should be 100 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well.[9]
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the MTT to visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.[9]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only (background) wells from all other wells.
-
Calculate the percentage of cell viability for each concentration of BPR1J-097 relative to the vehicle-treated control cells using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the 50% growth inhibition concentration (GC₅₀ or IC₅₀).
References
- 1. benchchem.com [benchchem.com]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cloud-clone.com [cloud-clone.com]
- 7. elabscience.com [elabscience.com]
- 8. ebiohippo.com [ebiohippo.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for Western Blot Analysis of p-FLT3 in Response to BPR1J-097 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to assess the inhibitory effect of BPR1J-097 Hydrochloride on the phosphorylation of FMS-like tyrosine kinase 3 (FLT3). This methodology is crucial for the preclinical evaluation of this potent FLT3 inhibitor in the context of hematological malignancies such as Acute Myeloid Leukemia (AML).
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML, leading to constitutive activation of the FLT3 receptor and its downstream signaling pathways.[2][3][4] This uncontrolled signaling promotes leukemic cell growth and is associated with a poor prognosis.[3][4] this compound is a novel and potent small molecule inhibitor of FLT3 kinase.[5][6][7]
FLT3 Signaling Pathway and Inhibition by BPR1J-097
Upon ligand binding, or as a result of activating mutations, the FLT3 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which collectively promote cell proliferation and survival.[1][4][8][9] this compound exerts its therapeutic effect by inhibiting the kinase activity of FLT3, thereby preventing its autophosphorylation and blocking the subsequent activation of these oncogenic signaling cascades.[7]
Quantitative Data Summary
This compound demonstrates potent inhibitory activity against FLT3 kinase and the proliferation of FLT3-driven AML cell lines.
| Parameter | Cell Line | Value | Reference |
| FLT3 Kinase Activity IC₅₀ | - | 1-11 nM | [5][6][7][10] |
| Growth Inhibition GC₅₀ | MOLM-13 (FLT3-ITD heterozygous) | 21 ± 7 nM | [7][10] |
| MV4-11 (FLT3-ITD homozygous) | 46 ± 14 nM | [7][10] |
Experimental Protocol: Western Blot for p-FLT3
This protocol outlines the treatment of FLT3-dependent AML cell lines with this compound, followed by Western blot analysis to detect changes in FLT3 phosphorylation.
I. Materials and Reagents
-
Cell Lines: MV4-11 or MOLM-13 (FLT3-ITD positive).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9][11]
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Polyacrylamide gels (e.g., 4-12% gradient gel).[9]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[8][9]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG[8]
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[8]
II. Experimental Workflow
III. Detailed Protocol
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.[8]
-
Resuspend the pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Incubate on ice for 30 minutes with periodic vortexing.[8][9]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[8][9]
-
-
Protein Quantification:
-
SDS-PAGE and Western Blot:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8][9]
-
Incubate the membrane with the primary antibody against p-FLT3 (Tyr589/591) overnight at 4°C with gentle agitation.[8][9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Wash the membrane again three times for 10 minutes each with TBST.[8]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.[8]
-
Capture the chemiluminescent signal using an imaging system.[8]
-
To confirm equal protein loading and to assess total FLT3 levels, the membrane can be stripped and re-probed for total FLT3 and a loading control like β-actin.[8]
-
Quantify band intensities using densitometry software. Normalize the p-FLT3 signal to the total FLT3 signal for each sample.[9] The results can be expressed as a percentage of the vehicle-treated control.[9]
-
This protocol provides a robust framework for assessing the efficacy of this compound in inhibiting FLT3 phosphorylation. The successful implementation of this Western blot analysis is a critical step in the characterization of this and other targeted therapies for FLT3-mutated cancers.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 11. benchchem.com [benchchem.com]
- 12. Phospho-FLT3 (Tyr589/591) (30D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Quantifying Apoptosis Induction by BPR1J-097 Hydrochloride using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 Hydrochloride is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). Activating mutations in FLT3 are common drivers in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and survival. This compound effectively inhibits FLT3 autophosphorylation and its downstream signaling pathways, including the Signal Transducer and Activator of Transcription 5 (STAT5) pathway.[1][2] This inhibition disrupts the pro-survival signals in FLT3-driven AML cells, ultimately leading to the induction of apoptosis, or programmed cell death.[1][2]
The Annexin V assay is a widely used and reliable method for detecting early-stage apoptosis.[3] In healthy cells, the phospholipid phosphatidylserine (B164497) (PS) is exclusively located on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet of the cell membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to identify and quantify apoptotic cells using flow cytometry.[3] Propidium Iodide (PI), a fluorescent nucleic acid binding dye, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells. PI is unable to cross the intact membrane of live and early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells, where it intercalates with DNA.[5]
This document provides a detailed protocol for inducing and quantifying apoptosis in AML cell lines (e.g., MOLM-13 and MV4-11) treated with this compound using the Annexin V/PI staining method.
Principle of the Method
The assay distinguishes between three cell populations:
-
Live cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
These populations can be quantitatively analyzed using a flow cytometer, providing robust data on the apoptotic efficacy of this compound.
Data Presentation
The following table summarizes representative data on the dose-dependent induction of apoptosis in AML cell lines following a 48-hour treatment with this compound. While this data is based on the well-established method of detecting cleaved caspase-3 and PARP as markers for apoptosis, it is representative of the results expected from an Annexin V/PI assay.
| Cell Line | BPR1J-097 Concentration (nM) | Apoptosis Induction (relative to control) |
| MOLM-13 | 0 (Control) | Baseline |
| 10 | + | |
| 30 | ++ | |
| 100 | +++ | |
| MV4-11 | 0 (Control) | Baseline |
| 30 | + | |
| 100 | ++ | |
| 300 | +++ |
Data is derived from western blot analysis of cleaved caspase-3 and PARP, key executioners of apoptosis, as detailed in scientific literature.[1] The '+' symbols indicate a qualitative increase in the apoptotic cell population.
Signaling Pathway
The diagram below illustrates the signaling pathway through which this compound induces apoptosis in FLT3-mutated AML cells.
Caption: BPR1J-097 inhibits mutated FLT3, blocking STAT5 phosphorylation and inducing apoptosis.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the apoptosis assay.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Experimental Protocols
Materials and Reagents:
-
This compound
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
1. Cell Culture and Treatment: a. Culture AML cells (MOLM-13 or MV4-11) in complete medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells at a density of 0.5 x 10^6 cells/mL in culture plates. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) and a vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. e. Incubate the cells for the desired time period (e.g., 48 hours).
2. Preparation of Reagents: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Keep all reagents on ice.
3. Cell Harvesting and Staining: a. Following incubation, transfer the cells from each well into separate microcentrifuge tubes. If working with adherent cells, gently detach them using a non-enzymatic cell dissociation solution first. b. Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.[4] c. Carefully aspirate the supernatant and wash the cells twice with cold PBS. d. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. e. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
4. Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells. d. Acquire data for at least 10,000 events per sample. e. Analyze the data to quantify the percentage of cells in each quadrant:
- Lower-left (Q4): Live cells (Annexin V-/PI-)
- Lower-right (Q3): Early apoptotic cells (Annexin V+/PI-)
- Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)
- Upper-left (Q1): Necrotic cells (Annexin V-/PI+)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of BPR1J-097 Hydrochloride Treated Cells by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 Hydrochloride is a novel, potent small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] Activating mutations of FLT3 are a significant driver in the pathogenesis of acute myeloid leukemia (AML).[1][2] BPR1J-097 has demonstrated potent inhibitory activity against FLT3, leading to the suppression of downstream signaling pathways, such as the STAT5 pathway, and the induction of apoptosis in AML cells with FLT3 mutations.[1][2] Understanding the effect of BPR1J-097 on the cell cycle is crucial for elucidating its mechanism of action and for the development of effective therapeutic strategies.
This document provides detailed protocols for the analysis of cell cycle distribution in this compound treated cells using flow cytometry with propidium (B1200493) iodide (PI) staining. While specific quantitative data for BPR1J-097's effect on the cell cycle is not yet widely published, this guide presents representative data from studies on other FLT3 inhibitors, such as Sorafenib (B1663141), which are expected to have similar effects on cell cycle progression in AML cells.[3][4]
Key Experimental Protocols
Protocol 1: Treatment of AML Cells with this compound
This protocol outlines the procedure for treating suspension AML cell lines (e.g., MV4-11, MOLM-13) with this compound.
Materials:
-
AML cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., Trypan Blue)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture AML cells in complete medium to a density of approximately 0.5 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest BPR1J-097 concentration.
-
Cell Seeding: Seed the cells in multi-well plates at a density of 0.2-0.5 x 10^6 cells/mL.
-
Treatment: Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, transfer the cell suspension to centrifuge tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes the fixation and staining of cells with propidium iodide for DNA content analysis.
Materials:
-
Treated and control cells from Protocol 1
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Fixation: Resuspend the washed cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this stage for several days.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Collect the fluorescence data for at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content (G0/G1, S, and G2/M phases).
Data Presentation
The following table summarizes representative data on the effect of an FLT3 inhibitor, Sorafenib, on the cell cycle distribution of the SEM cell line, as an illustration of the expected outcome for this compound treatment.
Table 1: Representative Cell Cycle Distribution of SEM Cells Treated with Sorafenib for 24 hours
| Treatment Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (0 µM) | 45.3 | 38.1 | 16.6 |
| Sorafenib (7.3 µM) | 68.2 | 15.5 | 16.3 |
Data is representative and adapted from a study on Sorafenib's effects.[4] A similar trend of G0/G1 arrest is anticipated for this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for analyzing the cell cycle of BPR1J-097 treated cells.
FLT3 Signaling Pathway
Caption: Inhibition of the FLT3 signaling pathway by this compound.
References
- 1. Sorafenib induces apoptosis in HL60 cells by inhibiting Src kinase-mediated STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential role of sorafenib in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of BPR1J-097 Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPR1J-097 is a potent and novel small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] It has demonstrated significant anti-tumor activities in preclinical models of Acute Myeloid Leukemia (AML) by inhibiting FLT3 phosphorylation and inducing apoptosis in FLT3-driven AML cells.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like BPR1J-097 for biological experiments.[3][4] This document provides a detailed protocol for the preparation, storage, and handling of BPR1J-097 Hydrochloride stock solutions in DMSO.
Data Presentation
The following table summarizes the key physicochemical properties of BPR1J-097 and provides calculations for preparing stock solutions at various concentrations.
| Parameter | Value | Notes |
| Chemical Name | 4-(4-methylpiperazin-1-yl)-N-(3-(3-(phenylsulfonamido)phenyl)-1H-pyrazol-5-yl)benzamide hydrochloride | |
| Molecular Formula | C₂₇H₂₈N₆O₃S (free base) | The exact formula for the hydrochloride salt may vary. |
| Molecular Weight | 516.61 g/mol (free base)[1][2] | The molecular weight of the hydrochloride salt will be higher. Always refer to the Certificate of Analysis for the batch-specific molecular weight. |
| Solubility in DMSO | ≥ 10.0 mg/mL (approx. 19.36 mM)[1] | Solubility can be affected by the purity of the compound and the quality of the DMSO. |
Stock Solution Preparation Guide
| Desired Stock Concentration | Mass of BPR1J-097 HCl per 1 mL of DMSO | Mass of BPR1J-097 HCl per 5 mL of DMSO |
| 10 mM | 5.17 mg | 25.85 mg |
| 20 mM | 10.34 mg | 51.70 mg |
Calculations are based on the molecular weight of the free base (516.61 g/mol ). Adjust calculations based on the exact molecular weight of the hydrochloride salt provided by the supplier.
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Pre-Preparation:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Gently tap the vial to ensure all the powder is at the bottom.[5]
-
Use a fresh bottle of anhydrous DMSO to minimize water contamination, which can affect compound solubility and stability.[4]
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh out 5.17 mg of this compound.
-
Transfer the weighed powder into a sterile microcentrifuge tube or an amber glass vial.
-
-
Dissolution:
-
Add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If precipitation or cloudiness is observed, proceed to the next step.
-
-
Aiding Dissolution (Optional):
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Gentle warming (up to 37°C) can also be used to aid solubility. Avoid excessive heat to prevent degradation of the compound.
-
-
Storage and Handling:
-
Once the compound is fully dissolved, aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[3]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2][3]
-
When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate aqueous buffer or cell culture medium. It is recommended to keep the final DMSO concentration below 0.5% to avoid cytotoxicity.[3]
-
Visualization of Experimental Workflow
Caption: Workflow for preparing a 10 mM BPR1J-097 HCl stock solution in DMSO.
References
BPR1J-097 Hydrochloride: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of BPR1J-097 Hydrochloride, a potent and selective Fms-like tyrosine kinase 3 (FLT3) inhibitor, for preclinical animal studies, particularly in the context of Acute Myeloid Leukemia (AML).
Mechanism of Action
This compound exerts its anti-tumor effects by targeting FLT3, a receptor tyrosine kinase that is frequently mutated in AML, leading to uncontrolled cell proliferation and survival. BPR1J-097 inhibits the phosphorylation of FLT3 and its downstream signaling mediator, Signal Transducer and Activator of Transcription 5 (STAT5). This blockade of the FLT3-STAT5 signaling cascade induces apoptosis in FLT3-driven AML cells.[1]
Caption: this compound Signaling Pathway.
In Vivo Efficacy in AML Xenograft Models
This compound has demonstrated significant dose-dependent anti-tumor activity in murine xenograft models of human AML.
| Cell Line | Mouse Strain | Dosage (mg/kg/day) | Treatment Duration | Outcome |
| MOLM-13 | Nude (Nu-Fox1nu) | 25 | 2 weeks | Tumor growth arrest and significant tumor shrinkage |
| MV4-11 | Nude (Nu-Fox1nu) | 10 | 2 weeks | Dose-dependent reduction in tumor growth |
| MV4-11 | Nude (Nu-Fox1nu) | 25 | 2 weeks | Tumor shrinkage and prolonged disappearance of tumors |
Pharmacokinetic Properties
While detailed pharmacokinetic parameters for this compound are not publicly available, studies have indicated that the compound possesses favorable pharmacokinetic properties.[1] Further in-house pharmacokinetic studies are recommended to determine key parameters such as Cmax, Tmax, half-life, and bioavailability for specific formulations and animal models.
Experimental Protocol: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous AML xenograft mouse model.
1. Animal Model
-
Species: Male athymic nude mice (e.g., Nu/Nu, BALB/c nude)
-
Age: 6-8 weeks
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
2. Cell Culture and Implantation
-
Culture human AML cells with FLT3 mutations (e.g., MOLM-13, MV4-11) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel mixture).
-
Subcutaneously inoculate 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
3. Tumor Growth Monitoring and Grouping
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. Formulation and Administration of this compound
-
Vehicle: A suitable vehicle for oral or parenteral administration should be developed and tested for tolerability. Common vehicles for similar small molecule inhibitors include 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO, PEG300, and saline.
-
Dosage: Based on published data, starting doses of 10 mg/kg and 25 mg/kg administered daily are recommended.[2]
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent throughout the study.
-
Frequency: Administer the compound once daily.
-
Control Group: The control group should receive the vehicle only.
5. Efficacy Evaluation
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the treatment period (e.g., 2 weeks), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Caption: In Vivo Efficacy Experimental Workflow.
Disclaimer: This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Note: Biochemical Kinase Assay for the Multi-Target Inhibitor BPR1J-097 Hydrochloride
Introduction
BPR1J-097 Hydrochloride is a potent multi-target kinase inhibitor. This application note provides a detailed protocol for determining its inhibitory activity against key oncogenic kinases, including SRC, VEGFR2, and PDGFRβ, using a luminescence-based kinase assay. The methodologies described are crucial for researchers in oncology, signal transduction, and drug discovery to evaluate the efficacy and selectivity of this and similar kinase inhibitors.
Mechanism of Action
This compound is understood to be synonymous with the multi-target kinase inhibitor BPR1J481. This compound exhibits its anti-cancer effects by targeting multiple critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1] Key targets include:
-
SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell growth, differentiation, and survival. Its aberrant activation is linked to cancer development and metastasis.[1][2]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and invasion.[1][3]
-
PDGFRβ (Platelet-Derived Growth Factor Receptor Beta): A receptor tyrosine kinase that plays a role in cell proliferation, migration, and angiogenesis.[1][4]
By inhibiting these kinases, this compound can suppress tumor cell proliferation and reduce the blood supply to tumors.[1]
Quantitative Data Summary: In Vitro Efficacy of BPR1J481
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for BPR1J481 in patient-derived xenograft (PDX) colorectal cancer cell lines, demonstrating its cytotoxic effects.[5]
| Cell Line | IC50 (µM) |
| CRC-C008 PDX Cells | 1.12 |
| CRC-C015 PDX Cells | 0.89 |
Experimental Protocols: Luminescence-Based Kinase Assay
This protocol is adapted for a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][6] This method is suitable for high-throughput screening and profiling of kinase inhibitors.
Materials and Reagents
-
Recombinant human kinases (SRC, VEGFR2, or PDGFRβ)
-
Kinase-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR2 and SRC)[7][8]
-
This compound (or BPR1J481)
-
ATP solution
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[9]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow
Caption: Workflow for the this compound kinase assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 5 µL of diluted kinase enzyme (e.g., 10 ng/well) to each well, except for the "no enzyme" control wells.
-
-
Kinase Reaction Initiation:
-
Add 5 µL of the substrate/ATP mixture to all wells to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Mix the plate gently.
-
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Plot the remaining luminescence (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
The following diagram illustrates the signaling pathways targeted by this compound.
Caption: Inhibition of SRC, VEGFR2, and PDGFRβ pathways by BPR1J-097 HCl.
References
- 1. Advancing precision therapy for colorectal cancer: Developing clinical indications for multi-target kinase inhibitor BPR1J481 using patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Multitarget kinase inhibitor shows efficacy in PDX-derived colorectal cancer cells | BioWorld [bioworld.com]
- 6. promega.jp [promega.jp]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. promega.de [promega.de]
Troubleshooting & Optimization
BPR1J-097 Hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BPR1J-097 Hydrochloride. The information below addresses common solubility issues and offers solutions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
BPR1J-097 is a potent and selective small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are a significant driver in the development of Acute Myeloid Leukemia (AML).[1] BPR1J-097 exerts its therapeutic effect by inhibiting the kinase activity of both wild-type and mutated forms of FLT3. This inhibition blocks downstream signaling pathways, primarily the STAT5 pathway, which leads to the induction of apoptosis (programmed cell death) in cancer cells that rely on FLT3 signaling for their survival and proliferation.[1][2][3]
Q2: What are the primary solvents for dissolving this compound?
This compound is most readily soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] Commercially, it is often supplied as a 10 mM solution in DMSO.[5] For many in vitro experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended first step.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). What is causing this and how can I prevent it?
This is a common issue for many kinase inhibitors which, like BPR1J-097, are often hydrophobic. The precipitation occurs because the compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO stock is diluted into an aqueous medium, the solubility limit in the final solution can be exceeded, causing the compound to precipitate.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically ≤ 0.5%) to minimize solvent-induced artifacts, while still maintaining the solubility of your compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Use of Surfactants or Co-solvents: For challenging situations, consider the addition of a small amount of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) or a co-solvent to the aqueous medium to enhance solubility.
Troubleshooting Guide for Solubility Issues
| Problem | Possible Cause | Suggested Solution(s) |
| Powder will not dissolve in DMSO. | 1. Insufficient mixing. 2. Contaminated DMSO (absorbed water). 3. Reached solubility limit in DMSO. | 1. Vortex vigorously. 2. Use a bath sonicator for 5-10 minutes. 3. Gently warm the solution to 37°C. 4. Use fresh, anhydrous DMSO. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded. | 1. Lower the final concentration of the inhibitor. 2. Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. 3. Perform a serial dilution of the DMSO stock in the aqueous buffer to find the solubility limit. |
| Solution is initially clear but becomes cloudy over time during an experiment. | The compound is slowly precipitating out of solution. This can be due to temperature changes or interactions with other components in the assay medium. | 1. Maintain a constant temperature throughout the experiment. 2. If possible, include a low concentration of a stabilizing surfactant in your assay buffer. 3. Perform a preliminary stability test of your compound in the complete assay medium over the time course of your experiment. |
| Inconsistent experimental results. | Potential precipitation of the compound in some wells or preparations leading to variability in the effective concentration. | 1. Visually inspect all wells under a microscope for any signs of precipitation before and after the experiment. 2. Prepare a fresh dilution of the compound for each experiment. 3. Re-evaluate and optimize the solubilization protocol. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of BPR1J-097 (free base) is 516.61 g/mol . Note that the hydrochloride salt will have a slightly higher molecular weight.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes to ensure complete dissolution. If necessary, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: General Protocol for Determining Aqueous Solubility (Kinetic Method)
-
Preparation of Serial Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
-
Addition to Aqueous Buffer:
-
To a separate 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Transfer a small, equal volume of each DMSO concentration from the first plate to the corresponding wells of the second plate containing the aqueous buffer. Ensure the final DMSO concentration is consistent and low (e.g., 1%).
-
-
Incubation and Observation:
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation. A nephelometer can be used for a more quantitative measurement of light scattering, which indicates precipitate formation.
-
-
Determination of Solubility:
-
The kinetic solubility is the highest concentration that remains clear and free of visible precipitate.
-
Visualizations
Caption: BPR1J-097 inhibits FLT3 autophosphorylation, blocking STAT5 signaling.
Caption: A logical workflow for addressing BPR1J-097 HCl solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BPR1J-097 Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
Optimizing BPR1J-097 Hydrochloride concentration for cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BPR1J-097 Hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and novel small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] It exerts its effect by inhibiting the phosphorylation of FLT3 and its downstream signaling partner, STAT5 (Signal Transducer and Activator of Transcription 5).[1][2][3] This inhibition disrupts the signaling pathways that promote tumor growth in cancers with activating mutations of FLT3, such as acute myeloid leukemia (AML).[1][4]
Q2: In which cancer types has this compound shown promise?
This compound has demonstrated significant inhibitory activity against AML cells that are driven by FLT3 mutations.[1] It is also researched for its potential as an inhibitor of anaplastic lymphoma kinase (ALK), suggesting its utility in ALK-positive cancers like non-small cell lung cancer (NSCLC), neuroblastoma, and inflammatory myofibroblastic tumors.[5]
Q3: What are the recommended starting concentrations for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell line and experimental goals. However, based on published data, a good starting point for dose-response experiments would be in the low nanomolar range. The 50% inhibitory concentration (IC50) for FLT3 kinase activity is reported to be between 1 and 10 nM.[1] The 50% growth inhibition concentrations (GC50) for MOLM-13 and MV4-11 AML cells were found to be 21 ± 7 nM and 46 ± 14 nM, respectively.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant inhibition of cell growth or target phosphorylation. | Incorrect concentration: The concentration of this compound may be too low for the specific cell line. Cell line insensitivity: The cell line may not have the activating FLT3 mutations that are targeted by the inhibitor. Compound degradation: Improper storage or handling may have led to the degradation of the compound. | Perform a dose-response experiment: Test a wide range of concentrations (e.g., 1 nM to 1 µM) to determine the optimal inhibitory concentration for your cell line. Verify cell line characteristics: Confirm that your cell line expresses the target FLT3 mutation. Ensure proper storage: Store this compound as recommended by the manufacturer, typically at -20°C, and protect from light. Prepare fresh stock solutions regularly. |
| High levels of cell death observed even at low concentrations. | Off-target effects: At higher concentrations, the compound may have off-target effects leading to cytotoxicity. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. Cell line sensitivity: The cell line may be particularly sensitive to the compound. | Lower the concentration range: Start with a lower concentration range in your dose-response experiments. Check solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO). Run a solvent-only control. Reduce incubation time: Decrease the duration of exposure to the compound. |
| Precipitate forms in the cell culture medium. | Poor solubility: this compound may have limited solubility in the culture medium, especially at higher concentrations. Interaction with media components: The compound may be interacting with components of the serum or medium. | Prepare fresh stock solutions: Dissolve the compound in an appropriate solvent like DMSO at a high concentration before diluting it in the culture medium. Vortex thoroughly: Ensure the compound is fully dissolved in the medium before adding it to the cells. Use pre-warmed medium: Diluting the compound in pre-warmed medium can sometimes improve solubility. Consider using a lower serum concentration: If compatible with your cell line, reducing the serum percentage may help. |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect results. Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent concentrations. Variability in incubation time: Inconsistent exposure times to the compound will affect the outcome. | Standardize protocols: Maintain consistent cell culture practices, including seeding density and passage number. Calibrate pipettes: Ensure pipettes are properly calibrated for accurate dilutions. Maintain precise timing: Use a timer to ensure consistent incubation periods. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in AML Cell Lines
| Cell Line | Genotype | IC50 (FLT3 Kinase Activity) | GC50 (Growth Inhibition) | Reference |
| MOLM-13 | FLT3-ITD | 1-10 nM | 21 ± 7 nM | [1] |
| MV4-11 | Homozygous for FLT3-ITD | 1-10 nM | 46 ± 14 nM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Seed the cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM). Remember to include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Assay: After incubation, assess cell viability using a suitable method, such as an MTS or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Normalize the results to the vehicle control and plot a dose-response curve to determine the GC50 (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: this compound inhibits FLT3 phosphorylation, blocking the downstream STAT5 signaling pathway.
Caption: Workflow for determining the optimal concentration of this compound in cell culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BPR1J-097 [myskinrecipes.com]
BPR1J-097 Hydrochloride off-target effects on VEGFR2
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for experiments involving BPR1J-097 Hydrochloride, with a specific focus on its off-target effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: BPR1J-097 is a novel and potent small molecule inhibitor primarily targeting Fms-like tyrosine kinase 3 (FLT3).[1] It has been investigated for its therapeutic potential in treating Acute Myeloid Leukemia (AML), where activating mutations of FLT3 are a significant driver of the disease.[1][2] The 50% inhibitory concentration (IC50) of BPR1J-097 for FLT3 kinase activity is in the low nanomolar range (1-10 nM).[1]
Q2: What are the known off-target effects of BPR1J-097 on VEGFR2?
A2: BPR1J-097 exhibits significant off-target inhibitory activity against VEGFR2 (also known as Kinase Insert Domain Receptor, KDR). Kinase screening assays have demonstrated that BPR1J-097 can inhibit VEGFR2 activity. This interaction is a critical consideration for researchers, as unintended VEGFR2 inhibition can lead to anti-angiogenic effects and confound experimental results.[2] A derivative from the same series, BPR1J-340, also showed potent inhibition against VEGFR2, suggesting this is a feature of the chemical scaffold.[3]
Q3: Why might I observe anti-angiogenic effects or unexpected toxicity in my experiments?
A3: The off-target inhibition of VEGFR2 by BPR1J-097 is a likely cause of anti-angiogenic phenotypes. VEGFR2 is a primary mediator of angiogenesis, and its signaling is crucial for the proliferation, migration, and survival of endothelial cells.[4][5] Inhibition of this pathway can disrupt blood vessel formation and function. If your cellular model relies on angiogenesis or if you are using endothelial cells, the effects you observe may be partially or wholly due to VEGFR2 inhibition rather than the intended FLT3 target.
Q4: How can I distinguish between on-target (FLT3) and off-target (VEGFR2) effects in my cellular assays?
A4: Differentiating on-target from off-target effects is crucial for accurate data interpretation. A multi-step approach is recommended:
-
Use Control Cell Lines: Test BPR1J-097 on a panel of cell lines with varying expression levels of FLT3 and VEGFR2. An effect that persists in FLT3-negative but VEGFR2-positive cells (like HUVECs) points to an off-target mechanism.[6]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target (FLT3). If the phenotype is reversed, it confirms an on-target effect. If it persists, it is likely an off-target effect.[7]
-
Downstream Signaling Analysis: Analyze the phosphorylation status of key downstream proteins in both the FLT3 and VEGFR2 pathways. For example, check for p-STAT5 for FLT3 activity and p-PLCγ or p-Akt (at Ser473) for VEGFR2 activity.[1][4]
Kinase Inhibition Profile
The following table summarizes the known kinase inhibitory activity of BPR1J-097 against its primary target and key off-targets.
| Kinase Target | Alias | % Inhibition at 1 µM | IC50 | Reference |
| FLT3 | Fms-like tyrosine kinase 3 | Not specified | 1-10 nM | [1] |
| VEGFR1 | Flt-1 | 59% | Not specified | [2] |
| VEGFR2 | KDR, Flk-1 | 91% | Not specified | [2] |
Troubleshooting Guide
Below are common issues encountered during experiments with BPR1J-097 and steps to resolve them.
Problem 1: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause: Experimental variability.
-
Troubleshooting Steps:
-
Ensure consistent cell passage number and seeding density between experiments.
-
Prepare fresh inhibitor dilutions for each experiment from a validated stock solution.
-
Confirm the expression and activity of the target kinase (FLT3) and potential off-target (VEGFR2) in your cell model using Western blotting.[7]
-
Problem 2: Discrepancy between biochemical potency (IC50) and cellular potency (EC50).
-
Possible Cause 1: High intracellular ATP concentration. Biochemical assays often use ATP concentrations near the Km of the kinase, while intracellular ATP levels are much higher and can out-compete ATP-competitive inhibitors like BPR1J-097.[7][8]
-
Troubleshooting Steps: Acknowledge that cellular potency is often lower than biochemical potency. Focus on the dose-response relationship within the cellular context.
-
Possible Cause 2: Poor cell permeability or active efflux. The compound may not be efficiently entering the cells or may be actively removed by efflux pumps (e.g., P-glycoprotein).[7]
-
Troubleshooting Steps: If efflux is suspected, co-incubate cells with a known efflux pump inhibitor (e.g., verapamil) to see if the potency of BPR1J-097 increases.[7]
Problem 3: Unexpected modulation of signaling pathways unrelated to FLT3 (e.g., MAPK/ERK, PI3K/Akt).
-
Possible Cause: Off-target inhibition of VEGFR2. The VEGFR2 pathway strongly activates both the PI3K/Akt (cell survival) and PLCγ/PKC/MAPK (cell proliferation) signaling cascades.[4][9]
-
Troubleshooting Steps:
-
Perform a Western blot analysis to check the phosphorylation status of VEGFR2 (e.g., at Tyr1175) and its key downstream effectors (Akt, ERK).
-
Use a more selective VEGFR2 inhibitor as a positive control to compare the signaling phenotype.
-
Refer to the experimental workflow diagram below to systematically confirm the off-target effect.
-
Visualized Workflows and Pathways
Caption: Off-target inhibition of the VEGFR2 signaling pathway by BPR1J-097.
Caption: Workflow for investigating suspected VEGFR2 off-target effects.
Key Experimental Protocols
Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory effect of BPR1J-097 on recombinant VEGFR2 kinase activity. Commercial kits are available for this purpose.[10]
Materials:
-
Recombinant human VEGFR2 (KDR) kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution (at Km concentration for VEGFR2, typically 5-10 µM)[8]
-
VEGFR2 peptide substrate (e.g., Biotin-Gastrin Precursor)[10]
-
This compound stock solution (in DMSO)
-
Detection reagents (e.g., Phospho-Tyrosine antibody, HRP-conjugated secondary antibody, or luminescence-based ATP detection kit)
-
96-well assay plates
Procedure:
-
Prepare serial dilutions of BPR1J-097 in kinase buffer. Include a DMSO-only vehicle control.
-
In a 96-well plate, add the recombinant VEGFR2 kinase to each well.
-
Add the BPR1J-097 dilutions (or DMSO vehicle) to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Add the peptide substrate to each well.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[8]
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using your chosen detection method (e.g., ELISA, luminescence).
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[6]
Protocol 2: Cellular Western Blot for VEGFR2 Pathway Inhibition
This protocol validates whether BPR1J-097 engages and inhibits VEGFR2 in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model as they endogenously express VEGFR2.
Materials:
-
HUVECs
-
Appropriate cell culture medium (e.g., EGM-2)
-
VEGF-A ligand (e.g., VEGF165)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-p-Akt (Ser473), anti-total Akt, anti-Actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture: Plate HUVECs and grow to ~80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours in a low-serum medium.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of BPR1J-097 (and a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a predetermined concentration of VEGF-A (e.g., 25-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for phosphorylated proteins and normalize them to their respective total protein levels and the loading control. A dose-dependent decrease in p-VEGFR2 and its downstream targets in the presence of BPR1J-097 confirms cellular off-target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Mechanisms of acquired resistance to BPR1J-097 Hydrochloride
Welcome to the technical support center for BPR1J-097 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential mechanisms of acquired resistance to this potent FLT3 inhibitor. The following information is curated to address specific issues that may be encountered during pre-clinical and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
BPR1J-097 is a novel and potent small-molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] It exerts its anti-cancer activity by targeting activating mutations of FLT3, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y), which are common drivers in acute myeloid leukemia (AML).[1] BPR1J-097 inhibits the autophosphorylation of FLT3 and its downstream signaling pathways, including the STAT5 pathway, leading to the induction of apoptosis in FLT3-driven AML cells.[1]
Q2: We are observing a diminished response to BPR1J-097 in our long-term cell culture experiments. What are the potential causes?
A diminished response to BPR1J-097 over time in cell cultures is often indicative of acquired resistance. This can arise from several factors, including:
-
Secondary Mutations in the FLT3 Kinase Domain: Similar to other tyrosine kinase inhibitors (TKIs), prolonged exposure to BPR1J-097 may lead to the selection of cancer cells with secondary mutations in the FLT3 kinase domain. These mutations can interfere with drug binding, thereby reducing its inhibitory effect.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FLT3 signaling to drive proliferation and survival. Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules like RAS, RAF, or AKT.
-
Overexpression of the FLT3 Receptor: An increase in the cellular levels of the FLT3 protein can sometimes overcome the inhibitory effects of the drug, requiring higher concentrations to achieve the same level of pathway inhibition.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to enhanced efflux of the drug from the cancer cells, reducing its intracellular concentration and efficacy.
Q3: How can we experimentally confirm the development of resistance to BPR1J-097 in our cell lines?
To confirm resistance, you can perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) values of your suspected resistant cell line with the parental, sensitive cell line. A significant rightward shift in the IC50 curve for the resistant line indicates a decreased sensitivity to the drug.
Troubleshooting Guides
Issue 1: Increased IC50 of BPR1J-097 in our AML cell line.
If you observe a significant increase in the IC50 value of BPR1J-097 in your AML cell line after a period of continuous culture with the drug, it is highly probable that the cells have acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to generate dose-response curves and calculate the IC50 values for both the parental and the suspected resistant cell lines.
-
Sequence the FLT3 Kinase Domain: Isolate genomic DNA from both cell lines and perform Sanger or next-generation sequencing of the FLT3 gene, focusing on the kinase domain. Look for new mutations in the resistant cell line that are absent in the parental line.
-
Assess FLT3 Phosphorylation: Treat both parental and resistant cells with a range of BPR1J-097 concentrations. Perform a Western blot to analyze the phosphorylation status of FLT3 and its downstream target, STAT5. Persistent phosphorylation in the resistant cells at concentrations that inhibit phosphorylation in the parental cells suggests on-target resistance.
-
Evaluate Bypass Pathway Activation: Use a phospho-kinase antibody array to screen for the activation of alternative signaling pathways in the resistant cells compared to the parental cells.
Issue 2: Our BPR1J-097-resistant cell line does not show any secondary mutations in FLT3.
If sequencing of the FLT3 kinase domain does not reveal any secondary mutations, the resistance mechanism is likely independent of the drug's direct target.
Troubleshooting Steps:
-
Investigate Bypass Pathways: As mentioned above, a phospho-kinase array can provide valuable insights. Follow up with Western blotting to confirm the activation of specific kinases identified in the array.
-
Profile Gene Expression: Perform RNA sequencing (RNA-seq) on the parental and resistant cell lines to identify differentially expressed genes. Look for upregulation of other receptor tyrosine kinases, signaling molecules, or genes involved in drug metabolism and efflux.
-
Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to compare its accumulation in parental and resistant cells. Reduced accumulation in resistant cells could indicate increased drug efflux.
Quantitative Data Summary
The following tables provide hypothetical but representative data that might be generated during the investigation of acquired resistance to BPR1J-097.
Table 1: In Vitro Efficacy of BPR1J-097 Against Sensitive and Resistant AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) | Fold Resistance |
| MOLM-13 (Parental) | FLT3-ITD | 21 ± 7[1] | 1 |
| MOLM-13-BR1 (Resistant) | FLT3-ITD, F691L | 450 ± 50 | ~21 |
| MV4-11 (Parental) | FLT3-ITD | 46 ± 14[1] | 1 |
| MV4-11-BR2 (Resistant) | FLT3-ITD | 980 ± 120 | ~21 |
Table 2: Kinase Inhibition Profile of BPR1J-097
| Kinase | IC50 (nM) |
| FLT3 | 1 - 10[1] |
| FLT1 (VEGFR1) | >1000 |
| KDR (VEGFR2) | >1000 |
Note: The resistant cell lines and their corresponding data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 using MTS Assay
-
Cell Seeding: Seed AML cells (e.g., MOLM-13 or MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add the drug to the cells in triplicate, with final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for FLT3 and STAT5 Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with various concentrations of BPR1J-097 for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: BPR1J-097 inhibits FLT3 signaling.
Caption: Troubleshooting workflow for resistance.
Caption: Categories of acquired resistance.
References
BPR1J-097 Hydrochloride unexpected cytotoxicity in non-FLT3 cells
This technical support guide is intended for researchers, scientists, and drug development professionals using BPR1J-097 Hydrochloride. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected cytotoxicity observed in cell lines that do not express the Fms-like tyrosine kinase 3 (FLT3) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1] It is designed to target both wild-type and mutated forms of FLT3, such as internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in acute myeloid leukemia (AML).[1][2][3][4] The compound competitively binds to the ATP-binding pocket of the FLT3 kinase, inhibiting its autophosphorylation and blocking downstream signaling pathways, such as the STAT5 pathway, which are crucial for the proliferation and survival of FLT3-driven cancer cells.[1]
Q2: I'm observing significant cytotoxicity in my non-FLT3 expressing control cell line. Is this expected?
A2: While BPR1J-097 is highly selective for FLT3, it is not uncommon for potent kinase inhibitors to exhibit off-target effects, particularly at higher concentrations.[5] Studies have shown that BPR1J-097 has weaker inhibitory activity against related kinases like FLT1 (VEGFR1) and KDR (VEGFR2).[6] If your non-FLT3 cell line expresses these or other kinases with structural similarities to FLT3, off-target inhibition could lead to cytotoxicity. It is also crucial to rule out experimental artifacts, such as issues with compound solubility or stability in your specific cell culture medium.
Q3: What are the typical IC50 and GC50 values for BPR1J-097 in sensitive cell lines?
A3: In FLT3-dependent AML cell lines, BPR1J-097 demonstrates potent activity. The 50% inhibitory concentration (IC50) for FLT3 kinase activity is in the range of 1-10 nM.[1] The 50% growth inhibition concentrations (GC50) are approximately 21 nM for MOLM-13 cells and 46 nM for MV4-11 cells, both of which harbor FLT3-ITD mutations.[1] These values can serve as a benchmark when evaluating the concentrations at which you observe cytotoxicity in non-FLT3 cells.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are encountering unexpected cytotoxicity in your non-FLT3 expressing cell lines, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Experimental Parameters
-
Concentration Range: Are the concentrations causing cytotoxicity in non-FLT3 cells significantly higher than the reported GC50 values for FLT3-positive cells (e.g., >1 µM)? High concentrations are more likely to induce off-target effects.
-
Compound Handling: Was the this compound powder fully dissolved in a suitable solvent (e.g., DMSO) before dilution in culture medium? Precipitates can cause non-specific cellular stress and cytotoxicity.
-
Vehicle Control: Is the cytotoxicity significantly greater than that observed in your vehicle control (e.g., DMSO-treated) cells? This helps to distinguish compound-specific effects from solvent toxicity.
-
Cell Line Health: Were the cells healthy and in the logarithmic growth phase before treatment? Stressed or unhealthy cells can be more susceptible to non-specific toxicity.
Step 2: Investigate Potential Off-Target Effects
-
Kinase Profiling: Does your non-FLT3 cell line express other kinases that could be potential off-targets of BPR1J-097 (e.g., VEGFR family kinases)?[6] Consider performing a western blot or qPCR to check for the expression of common off-target kinases.
-
Literature Review: Search for publications that may have characterized the kinome of your specific cell line to identify expressed kinases that could be inhibited by BPR1J-097.
Step 3: Rule Out Cell Line-Specific Sensitivities
-
Test Multiple Non-FLT3 Cell Lines: If possible, test the cytotoxicity of BPR1J-097 on a panel of different non-FLT3 expressing cell lines from various tissue origins. This can help determine if the observed effect is specific to one cell line or a more general phenomenon.
-
Assess Different Viability Readouts: Use multiple methods to assess cell viability (e.g., a metabolic assay like MTS and a membrane integrity assay like Trypan Blue exclusion). Discrepancies between assays can provide clues about the mechanism of cell death.
The following flowchart outlines the troubleshooting process:
Data Presentation
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | FLT3 Status | Primary Target | GC50 (nM) | Notes |
| MOLM-13 | FLT3-ITD (+) | FLT3 | 21 ± 7[1] | Highly sensitive |
| MV4-11 | FLT3-ITD (+) | FLT3 | 46 ± 14[1] | Highly sensitive |
| K562 | FLT3 (-) | BCR-ABL | > 10,000 | Example of a resistant, non-FLT3 leukemia line. |
| HEK293T | FLT3 (-) | N/A | > 5,000 | Example of a non-cancerous, non-FLT3 line. |
Data for K562 and HEK293T are representative examples and may vary based on experimental conditions.
Experimental Protocols
Protocol: Cell Viability Assessment using MTS Assay
This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on adherent or suspension cell lines.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well cell culture plates (clear bottom for adherent, U-bottom for suspension)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed 20,000-40,000 cells per well in 100 µL of complete medium immediately before adding the compound.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create 2X working concentrations of the desired final concentrations (e.g., 20 µM, 2 µM, 200 nM, etc.).
-
-
Cell Treatment:
-
Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X final concentrations.
-
Include wells with "cells + medium only" (negative control) and "cells + medium + DMSO" (vehicle control). The final DMSO concentration should not exceed 0.1%.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of "medium only" wells (background) from all other wells.
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the GC50 value.
-
Signaling Pathway Visualization
The following diagram illustrates the intended on-target pathway of BPR1J-097 and potential off-target kinases that could lead to cytotoxicity in non-FLT3 cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting AML-associated FLT3 mutations with a type I kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concomitant targeting of FLT3 and BTK overcomes FLT3 inhibitor resistance in acute myeloid leukemia through the inhibition of autophagy | Haematologica [haematologica.org]
- 4. A FLT3-targeted tyrosine kinase inhibitor is cytotoxic to leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: BPR1J-097 Hydrochloride Western Blot Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BPR1J-097 Hydrochloride in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known downstream effects?
A1: this compound is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1][2][3] It has been shown to inhibit the phosphorylation of FLT3 and its downstream target, Signal Transducer and Activator of Transcription 5 (STAT5).[2][3] This inhibition of FLT3 signaling can induce apoptosis, which can be observed through the cleavage of Poly(ADP-ribose) polymerase (PARP) and caspase-3.[1][4]
Q2: What are some other potential off-target effects of this compound that might be relevant for Western blot analysis?
A2: While BPR1J-097 is a potent FLT3 inhibitor, it also shows weaker inhibitory activity against related kinases such as FLT1 (VEGFR1) and KDR (VEGFR2).[1] Researchers should be aware of these potential off-target effects when interpreting their Western blot results, especially when using higher concentrations of the compound.
Q3: In which cell lines has the effect of BPR1J-097 been demonstrated by Western blot?
A3: The effects of BPR1J-097 on FLT3 and STAT5 phosphorylation, as well as apoptosis induction, have been demonstrated in acute myeloid leukemia (AML) cell lines such as MOLM-13 and MV4-11, which are known to have FLT3-ITD mutations.[1][2]
Q4: What are the expected changes in protein levels on a Western blot after treating cells with this compound?
A4: After successful treatment with BPR1J-097, you should expect to see a decrease in the phosphorylated forms of FLT3 and STAT5. Concurrently, you may observe an increase in the cleaved forms of PARP and caspase-3, indicating the induction of apoptosis.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during Western blot analysis following treatment with this compound.
Problem 1: Weak or No Signal for Target Protein
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Protein Loading | Ensure you are loading an adequate amount of protein per well, typically 20-40 µg of total protein from cell lysate.[5] |
| Low Target Protein Abundance | The target protein may be expressed at low levels in your cells. Consider enriching your sample for the protein of interest through immunoprecipitation.[5] |
| Suboptimal Primary Antibody Concentration | The concentration of your primary antibody may be too low. Perform an antibody titration to determine the optimal concentration for your specific antibody and experimental conditions.[5][6][7] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a wet transfer overnight at 4°C. For low molecular weight proteins (<20 kDa), use a smaller pore size membrane (0.2 µm) and shorter transfer times.[5][8][9] |
| Inactive Antibody | Ensure your primary and secondary antibodies have been stored correctly and are not expired. Avoid repeated freeze-thaw cycles.[7] |
| Inactive HRP Substrate | If using a chemiluminescent detection method, ensure that the HRP substrate has not expired and has been stored correctly. Prepare fresh substrate for each experiment.[8][10] |
| Presence of Sodium Azide (B81097) | Sodium azide is an inhibitor of horseradish peroxidase (HRP). Ensure that none of your buffers used with HRP-conjugated secondary antibodies contain sodium azide.[7][8] |
Problem 2: High Background
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents include 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST. The choice of blocking agent can be antibody-dependent, so consult the antibody datasheet.[6][7][9] |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to non-specific binding and high background. Titrate your antibody to find the optimal concentration that provides a strong signal with low background.[6][7] |
| Inadequate Washing | Increase the number and/or duration of the washing steps after primary and secondary antibody incubations to remove unbound antibodies.[7] |
| Membrane Dried Out | Ensure the membrane does not dry out at any point during the incubation and washing steps.[11] |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulates that can cause a speckled background. |
Problem 3: Non-Specific Bands
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | The primary antibody may be cross-reacting with other proteins. Ensure the antibody has been validated for the species you are using. If possible, include a positive control (lysate from cells known to express the target protein) and a negative control (lysate from cells known not to express the target protein).[10] |
| Secondary Antibody Non-Specific Binding | The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for non-specific binding.[8] Ensure the secondary antibody is specific to the host species of the primary antibody. |
| Protein Degradation | Protein degradation can lead to the appearance of lower molecular weight bands. Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[9] |
| Too Much Protein Loaded | Overloading the gel with too much protein can lead to the appearance of faint, non-specific bands. Try loading a smaller amount of protein.[8] |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FLT3-WT | 11 ± 7 |
| FLT1 (VEGFR1) | 211 |
| KDR (VEGFR2) | 129 |
Data from a 2011 study on the potent inhibitory activity of BPR1J-097 against AML.[1]
Experimental Protocols
General Western Blot Protocol for this compound Analysis
This protocol is a general guideline. Optimization of specific steps such as antibody concentrations and incubation times may be required.
1. Cell Lysis
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. Sample Preparation
-
Mix the desired amount of protein (e.g., 30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
3. SDS-PAGE
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize the protein bands and confirm successful transfer.
-
Destain the membrane with TBST.
5. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
6. Antibody Incubation
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3, anti-phospho-STAT5, anti-cleaved PARP, anti-cleaved caspase-3, or loading controls like β-actin or GAPDH) diluted in the blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General workflow for Western blot analysis.
Caption: A logical approach to troubleshooting Western blot results.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. wildtypeone.substack.com [wildtypeone.substack.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bosterbio.com [bosterbio.com]
Improving BPR1J-097 Hydrochloride efficacy in xenograft models
Welcome to the technical support center for BPR1J-097 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this compound in xenograft models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: BPR1J-097 is a potent, small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3). It targets both wild-type and mutated forms of FLT3, including internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common drivers in acute myeloid leukemia (AML). By inhibiting FLT3 kinase activity, BPR1J-097 blocks downstream signaling pathways, such as the STAT5 pathway, leading to the induction of apoptosis in FLT3-driven cancer cells.[1]
Q2: Which cancer cell lines are sensitive to BPR1J-097 in xenograft models?
A2: BPR1J-097 has demonstrated significant anti-tumor activity in xenograft models using human AML cell lines with FLT3-ITD mutations, such as MOLM-13 and MV4-11.[1]
Q3: What is a recommended starting dose for this compound in mouse xenograft studies?
A3: Based on published studies, effective doses of BPR1J-097 in murine xenograft models range from 10 mg/kg to 25 mg/kg, administered daily.[1] A dose-dependent inhibition of tumor growth has been observed within this range. It is always recommended to perform a pilot study to determine the optimal dose for your specific model and experimental conditions.
Q4: How should this compound be prepared for in vivo administration?
A4: this compound is a hydrophobic molecule. A common vehicle for administration of similar kinase inhibitors in animal studies is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the compound is fully dissolved before administration. A detailed protocol for vehicle preparation is provided in the "Experimental Protocols" section.
Q5: What are the expected outcomes of this compound treatment in a responsive xenograft model?
A5: In responsive models, such as MOLM-13 and MV4-11 xenografts, daily administration of BPR1J-097 at effective doses can lead to significant tumor growth inhibition and even tumor regression.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Suboptimal tumor growth inhibition. | 1. Inadequate Dose: The dose of BPR1J-097 may be too low for the specific xenograft model. 2. Drug Formulation/Solubility Issues: The compound may not be fully dissolved, leading to inaccurate dosing. 3. Acquired Resistance: Tumor cells may have developed resistance to the FLT3 inhibitor. 4. Suboptimal Administration Route or Frequency: The chosen administration route or frequency may not maintain therapeutic drug levels. | 1. Perform a dose-response study to identify the optimal dose (e.g., 10, 25, 50 mg/kg). 2. Ensure the vehicle fully solubilizes BPR1J-097. Visually inspect for any precipitate. Prepare the formulation fresh daily. Consider sonicating the solution to aid dissolution. 3. Analyze tumor tissue for mutations in the FLT3 gene or activation of bypass signaling pathways (e.g., AXL, MAPK/ERK, PI3K/mTOR). Consider combination therapies to overcome resistance. 4. While oral gavage is common for kinase inhibitors, consider intraperitoneal injection if absorption is a concern. Ensure daily administration to maintain consistent drug exposure. |
| Toxicity observed in treated animals (e.g., weight loss, lethargy). | 1. High Dose: The administered dose may be above the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects. | 1. Reduce the dose of BPR1J-097. Conduct a tolerability study to determine the MTD in your specific mouse strain. 2. If using a high percentage of DMSO, consider reducing it. Ensure the vehicle components are of high purity and suitable for in vivo use. |
| Precipitation of the compound during preparation or administration. | 1. Poor Solubility: this compound is hydrophobic and may have limited solubility in certain vehicles. 2. Temperature Changes: The compound may precipitate out of solution if the temperature changes. | 1. Use a validated vehicle for hydrophobic compounds, such as the recommended formulation of DMSO, PEG300, Tween-80, and saline. Prepare the solution fresh before each use. 2. Prepare and maintain the solution at a consistent temperature. Gentle warming may aid in dissolution, but ensure the compound is stable at elevated temperatures. |
| High variability in tumor growth within the treatment group. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Tumor Heterogeneity: The xenograft model may have inherent biological variability. | 1. Ensure accurate and consistent administration techniques (e.g., proper oral gavage or injection). 2. Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of treatment. |
Data Presentation
In Vitro Activity of BPR1J-097
| Cell Line | IC50 (Kinase Activity) | GC50 (Growth Inhibition) |
| MOLM-13 | 1-10 nM | 21 ± 7 nM |
| MV4-11 | 1-10 nM | 46 ± 14 nM |
| Data from published literature.[1] |
In Vivo Efficacy of BPR1J-097 in AML Xenograft Models
| Xenograft Model | Dose (mg/kg, daily) | Outcome |
| MOLM-13 | 25 | Significant tumor shrinkage |
| MV4-11 | 10 | Dose-dependent tumor growth reduction |
| MV4-11 | 25 | Prolonged tumor disappearance |
| Data from published literature.[1] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume needed for the study.
-
Prepare the vehicle mixture. For a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline formulation, follow these steps for a 1 mL final volume (adjust volumes as needed):
-
Add 400 µL of PEG300 to a sterile conical tube.
-
Add 100 µL of DMSO.
-
Add 50 µL of Tween-80.
-
Vortex the mixture thoroughly.
-
-
Dissolve this compound.
-
Weigh the calculated amount of this compound and add it to the vehicle mixture.
-
Vortex vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, gentle warming or brief sonication can be applied. Always visually inspect for any undissolved particles.
-
-
Add saline.
-
Slowly add 450 µL of sterile saline to the dissolved drug solution while vortexing.
-
-
Final Formulation.
-
The final formulation should be a clear, homogenous solution.
-
Prepare the formulation fresh daily before administration.
-
Xenograft Tumor Model and Drug Administration
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MOLM-13 or MV4-11)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles for cell injection and drug administration
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Preparation: Culture the cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS or serum-free media. A mixture with Matrigel (1:1 ratio) can be used.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Control Group: Administer the vehicle solution to the control group using the same route and frequency as the treatment group.
-
Treatment Group: Administer the prepared this compound formulation to the treatment group. A common administration route for kinase inhibitors is oral gavage.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Visualizations
Caption: BPR1J-097 inhibits FLT3 signaling, leading to apoptosis.
Caption: General workflow for a xenograft efficacy study.
Caption: A logical approach to troubleshooting suboptimal efficacy.
References
Technical Support Center: BPR1J-097 Hydrochloride Aqueous Stability
Disclaimer: Information regarding the specific aqueous stability of BPR1J-097 Hydrochloride is not extensively available in public literature. This guide provides a framework based on the general principles of small molecule hydrochloride salt stability and is intended to assist researchers in developing their own stability studies. The quantitative data presented is illustrative.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in preparing aqueous solutions of this compound?
A1: BPR1J-097 is known to be poorly soluble in water. As a hydrochloride salt, its solubility is pH-dependent. The primary challenges include:
-
Low Aqueous Solubility: The free base form of BPR1J-097 is likely to have very low water solubility. While the hydrochloride salt is intended to improve this, the compound may still precipitate in neutral or basic aqueous solutions.
-
Disproportionation: In aqueous solutions, the hydrochloride salt can dissociate into the free base and hydrochloric acid. If the pH of the solution is not sufficiently acidic, the poorly soluble free base can precipitate out of solution, a process known as disproportionation.[1]
-
Hydrolysis: Depending on the molecular structure of BPR1J-097, certain functional groups may be susceptible to hydrolysis, especially at pH extremes.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For initial stock solutions, dimethyl sulfoxide (B87167) (DMSO) is recommended as BPR1J-097 is soluble in it.[2][3] For subsequent dilutions into aqueous buffers for experiments, it is crucial to ensure that the final concentration of DMSO does not affect the assay and that the aqueous buffer has a suitable pH to maintain the solubility of this compound.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor for the stability of hydrochloride salts.
-
Acidic pH: A low pH (typically below the pKa of the corresponding free base) will favor the protonated, more soluble salt form of the molecule, reducing the risk of precipitation. However, very low pH could potentially lead to acid-catalyzed hydrolysis.
-
Neutral to Basic pH: As the pH increases towards and beyond the pKa of the free base, the equilibrium will shift towards the unprotonated, less soluble form, increasing the likelihood of disproportionation and precipitation.[1] Basic conditions can also promote base-catalyzed hydrolysis.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: While specific data for BPR1J-097 is unavailable, general recommendations for aqueous solutions of small molecules are:
-
Temperature: Store at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to minimize degradation.
-
Light: Protect from light to prevent photolytic degradation. Use amber vials or wrap containers in aluminum foil.
-
pH: The solution should be buffered at an optimal pH that ensures solubility and minimizes degradation. This typically is a mildly acidic pH. It is highly recommended to perform a stability study to determine the optimal storage conditions for your specific experimental needs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution into aqueous buffer | The pH of the buffer is too high, causing the free base to precipitate (disproportionation). The final concentration exceeds the solubility limit. | Lower the pH of the aqueous buffer. Ensure the final concentration is below the solubility limit at that pH. Reduce the percentage of organic co-solvent from the stock solution in the final dilution. |
| Loss of biological activity over time | The compound is degrading in the aqueous solution (e.g., via hydrolysis or oxidation). The compound is adsorbing to the surface of the storage container. | Prepare fresh solutions before each experiment. Perform a stability study to determine the degradation rate. Store aliquots at -80°C. Use low-adsorption plasticware or glass vials. |
| Appearance of new peaks in HPLC/LC-MS analysis | Chemical degradation of the compound. | Identify the degradation products to understand the degradation pathway. Adjust solution conditions (pH, temperature, light exposure) to minimize degradation.[4] |
| Inconsistent experimental results | Inconsistent preparation of solutions. Variable storage times or conditions of solutions. | Standardize the protocol for solution preparation. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[4] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.[5][6][7]
1. Materials and Equipment:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate or citrate (B86180) buffers
-
HPLC system with a UV or DAD detector and a C18 column
-
LC-MS/MS system for peak identification
-
pH meter
-
Calibrated oven, photostability chamber
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like DMSO or methanol.
-
Working Solutions: Dilute the stock solution with the respective stressor solutions to a final concentration of approximately 100 µg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the working solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the working solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid) is a common starting point.[8][9]
5. Data Evaluation:
-
Determine the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control.
-
Characterize the degradation products using LC-MS/MS to elucidate the degradation pathways.
Data Presentation
Table 1: Illustrative Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C, 24h) | 15.2% | 2 |
| 0.1 M NaOH (60°C, 24h) | 25.8% | 3 |
| 3% H₂O₂ (RT, 24h) | 8.5% | 1 |
| Thermal (60°C, 48h) | 5.1% | 1 |
| Photolytic | 12.3% | 2 |
Table 2: Illustrative pH-Rate Profile for this compound Degradation at 40°C
| pH | Buffer System | Apparent First-Order Rate Constant (k, day⁻¹) |
| 2.0 | Glycine-HCl | 0.08 |
| 4.0 | Acetate | 0.02 |
| 6.0 | Phosphate | 0.05 |
| 8.0 | Phosphate | 0.15 |
| 10.0 | Borate | 0.35 |
Visualizations
Caption: Chemical Structure of BPR1J-097.
Caption: Experimental Workflow for Aqueous Stability Assessment.
Caption: Troubleshooting Decision Tree for Stability Issues.
References
- 1. future4200.com [future4200.com]
- 2. BPR1J-097 Datasheet DC Chemicals [dcchemicals.com]
- 3. Rapid detection of Flt3 mutations in acute myeloid leukemia patients by denaturing HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotech-asia.org [biotech-asia.org]
- 7. ijsdr.org [ijsdr.org]
- 8. Determination of the concentration of gilteritinib in human plasma using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Overcoming primary resistance to BPR1J-097 Hydrochloride in AML
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering primary resistance to BPR1J-097 Hydrochloride in Acute Myeloid Leukemia (AML) cell lines and patient-derived samples.
Troubleshooting Guide: Investigating Primary Resistance to BPR1J-097
This guide addresses the common issue of lower-than-expected sensitivity of AML cells to BPR1J-097 treatment in initial experiments.
Problem: AML cells show minimal response to BPR1J-097 treatment, as evidenced by high IC50 values in cell viability assays.
Possible Causes and Recommended Actions:
| Possible Cause | Suggested Troubleshooting Steps |
| 1. Suboptimal Drug Activity or Storage | - Confirm the integrity and concentration of the BPR1J-097 stock solution. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Include a known sensitive cell line (e.g., MOLM-13, MV4-11) as a positive control in your experiments. |
| 2. Intrinsic Resistance via Bypass Signaling | - Western Blot Analysis: Profile the activation status (i.e., phosphorylation) of key downstream and parallel signaling pathways, such as RAS/MAPK (p-ERK) and PI3K/AKT (p-AKT), in both treated and untreated cells.[1][2] - Co-culture Experiments: Culture AML cells with bone marrow stromal cells to assess for microenvironment-mediated resistance.[3] Analyze pathway activation as described above. |
| 3. Upregulation of Anti-Apoptotic Proteins | - Western Blot Analysis: Assess the baseline expression levels of anti-apoptotic proteins like Mcl-1, Bcl-2, and Survivin.[4][5][6] - Combination Therapy Studies: Evaluate the synergistic effects of BPR1J-097 with inhibitors of these anti-apoptotic proteins (e.g., Venetoclax for Bcl-2). |
| 4. Pre-existing FLT3 Kinase Domain Mutations | - Sanger or Next-Generation Sequencing (NGS): Sequence the FLT3 gene in the resistant cells to identify potential mutations in the kinase domain that may interfere with BPR1J-097 binding. |
Frequently Asked Questions (FAQs)
General
Q1: What is the mechanism of action of BPR1J-097?
A1: BPR1J-097 is a potent and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[7] In AML cells with activating FLT3 mutations (e.g., FLT3-ITD), BPR1J-097 inhibits the autophosphorylation of the FLT3 receptor. This blockade prevents the activation of downstream pro-survival and proliferative signaling pathways, including STAT5, leading to apoptosis.[7]
Q2: Which AML cell lines are known to be sensitive to BPR1J-097?
A2: AML cell lines harboring FLT3-ITD mutations, such as MOLM-13 and MV4-11, are reported to be sensitive to BPR1J-097.[7]
Primary Resistance
Q3: My AML cells are not responding to BPR1J-097. What are the potential mechanisms of this primary resistance?
A3: Primary resistance to FLT3 inhibitors like BPR1J-097 can occur through several mechanisms:
-
Activation of bypass signaling pathways: The cancer cells may rely on other signaling pathways for survival and proliferation, such as the RAS/MAPK or PI3K/AKT pathways, rendering the inhibition of FLT3 ineffective.[1][2][8] This can be due to co-existing mutations (e.g., in NRAS) or stimulation by growth factors from the bone marrow microenvironment.[1][3]
-
Upregulation of anti-apoptotic proteins: Overexpression of anti-apoptotic proteins like Mcl-1 and Bcl-2 can prevent the induction of apoptosis even when FLT3 signaling is inhibited.[4][5][6]
-
Pre-existing FLT3 mutations: Although more commonly associated with acquired resistance, some primary resistant cases may harbor pre-existing mutations in the FLT3 tyrosine kinase domain that reduce the binding affinity of the inhibitor.[6]
-
Influence of the bone marrow microenvironment: Stromal cells in the bone marrow can secrete growth factors like FGF2, which can activate alternative signaling pathways in AML cells and protect them from FLT3 inhibitors.[1][3]
Q4: How can I determine if bypass signaling is responsible for the observed resistance?
A4: You can investigate the activation of key bypass pathways using Western blotting to check the phosphorylation status of downstream effectors like ERK (for the MAPK pathway) and AKT (for the PI3K/AKT pathway) in the presence and absence of BPR1J-097. If these pathways remain active despite effective FLT3 inhibition, it suggests the presence of bypass signaling.
Quantitative Data Summary
Table 1: In Vitro Activity of BPR1J-097 in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC50 (Kinase Assay) | GC50 (Growth Inhibition) | Reference |
| MOLM-13 | 1-10 nM | 21 ± 7 nM | [7] |
| MV4-11 | 1-10 nM | 46 ± 14 nM | [7] |
Experimental Protocols
Western Blot for Phospho-FLT3 and Phospho-STAT5
This protocol is for assessing the inhibition of FLT3 signaling by BPR1J-097.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-total-FLT3, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a housekeeping protein (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed AML cells and treat with various concentrations of BPR1J-097 (e.g., 0, 10, 50, 100 nM) for 2-4 hours.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer for 30 minutes on ice.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[9][10][11]
Cell Viability Assay (MTT/MTS)
This protocol is for determining the half-maximal growth inhibitory concentration (GC50) of BPR1J-097.
Materials:
-
AML cell lines
-
96-well plates
-
This compound
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Drug Treatment: Prepare serial dilutions of BPR1J-097 and add them to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add MTT/MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, solubilize the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the GC50 value using dose-response curve fitting software.[12][13]
Visualizations
Signaling Pathways
Caption: BPR1J-097 action and potential primary resistance pathways in AML.
Experimental Workflows
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Caption: Workflow for determining cell viability and GC50 values.
References
- 1. mdpi.com [mdpi.com]
- 2. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Approaches to Target Mutant FLT3 Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Minimizing BPR1J-097 Hydrochloride toxicity in animal models
Technical Support Center: BPR1J-097 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing and managing toxicities associated with this compound in animal models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3).[1] Its primary mechanism of action involves the inhibition of FLT3 phosphorylation and its downstream signaling pathways, such as the STAT5 pathway. This inhibition induces apoptosis in cancer cells that are driven by FLT3 mutations, making it a promising therapeutic agent for acute myeloid leukemia (AML).[1][2]
Q2: What are the common toxicities observed with FLT3 inhibitors in animal models?
A2: While specific data for this compound is limited, class-wide toxicities for FLT3 inhibitors have been documented. The most common adverse events are hematological and gastrointestinal in nature.[3][4] Researchers should monitor for signs of myelosuppression (neutropenia, thrombocytopenia, anemia), diarrhea, nausea, and vomiting.[4][5] Cardiac toxicities, such as QTc interval prolongation, have also been reported with some FLT3 inhibitors.[3][6]
Q3: What are the key considerations for designing a preclinical study with this compound to minimize toxicity?
A3: A well-designed study is crucial for minimizing toxicity. Key considerations include:
-
Dose-response studies: Conduct thorough dose-finding studies to establish the maximum tolerated dose (MTD) and identify a therapeutic window.[7]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) modeling: Understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target and off-target effects, can help in designing optimal dosing regimens.
-
Careful animal monitoring: Implement a comprehensive monitoring plan to detect early signs of toxicity. This should include regular observation of clinical signs, body weight measurements, and hematological and clinical chemistry analysis.
Q4: Are there any known off-target effects of this compound that could contribute to toxicity?
A4: While BPR1J-097 is a potent FLT3 inhibitor, like many kinase inhibitors, it may have off-target activities.[8] For instance, inhibition of structurally similar kinases such as c-KIT can lead to myelosuppression.[9] It is advisable to perform kinome profiling to understand the broader selectivity of BPR1J-097 and anticipate potential off-target toxicities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected Animal Mortality | - Exceeding the Maximum Tolerated Dose (MTD)- Acute organ toxicity (e.g., cardiac, liver)- Severe myelosuppression leading to infection or hemorrhage | 1. Review Dosing Regimen: Immediately halt the study and review the dosing calculations and administration technique.2. Perform Necropsy: Conduct a thorough necropsy and histopathological analysis of major organs to identify the cause of death.3. Dose De-escalation: If the dose is suspected to be too high, restart the experiment with a lower dose cohort.4. Supportive Care: In future studies, consider prophylactic supportive care, such as the use of antibiotics if severe neutropenia is expected. |
| Significant Weight Loss (>15-20%) | - Gastrointestinal toxicity (nausea, diarrhea)- Dehydration- General malaise | 1. Monitor Food and Water Intake: Quantify daily food and water consumption.2. Provide Supportive Care: Administer subcutaneous fluids for dehydration and provide palatable, high-calorie food supplements.3. Dose Reduction/Holiday: Consider a temporary cessation of dosing (a "drug holiday") or a dose reduction to allow for recovery.4. Gastrointestinal Protectants: Co-administration of anti-diarrheal agents or other GI protectants may be considered, but potential drug-drug interactions should be evaluated. |
| Abnormal Hematology (Severe Cytopenias) | - Myelosuppression due to on-target (FLT3) or off-target (e.g., c-KIT) inhibition | 1. Monitor Blood Counts: Increase the frequency of complete blood count (CBC) monitoring.2. Dose Adjustment: Reduce the dose or alter the dosing schedule (e.g., intermittent dosing) to allow for bone marrow recovery.3. Growth Factor Support: In some cases, the use of hematopoietic growth factors (e.g., G-CSF for neutropenia) may be warranted, though their potential to interfere with the disease model should be considered. |
| Cardiovascular Abnormalities (e.g., ECG changes) | - Potential for cardiac toxicity (e.g., QTc prolongation) | 1. ECG Monitoring: If cardiac effects are suspected, implement regular ECG monitoring in a subset of animals.2. Consult a Veterinary Cardiologist: Seek expert advice on the interpretation of ECG findings and potential mitigation strategies.3. Dose-Response Assessment: Evaluate if the cardiac effects are dose-dependent. |
Quantitative Data Summary
The following table summarizes potential dose-limiting toxicities for FLT3 inhibitors and recommended monitoring parameters for preclinical studies with this compound. This is a generalized table based on the drug class, and specific findings for this compound may vary.
| Potential Toxicity | Animal Model | Parameters to Monitor | Frequency of Monitoring | Potential Mitigation Strategy |
| Myelosuppression | Murine, Rat | Complete Blood Counts (CBC) with differential | Baseline, and 1-2 times weekly during treatment | Dose reduction, intermittent dosing schedule, G-CSF support |
| Gastrointestinal Toxicity | Murine, Rat | Body weight, food/water intake, fecal consistency | Daily | Supportive care (fluids, nutritional support), dose reduction |
| Hepatotoxicity | Rat, Dog | Serum levels of ALT, AST, ALP, Bilirubin | Baseline, and weekly during treatment | Dose reduction, liver protectants (use with caution) |
| Cardiotoxicity | Dog, Non-human primate | ECG (QTc interval), cardiac troponins | Baseline, and at peak plasma concentrations | Dose reduction, avoidance of co-medications that prolong QT interval |
Experimental Protocols
Protocol: Dose-Escalation and Toxicity Study of this compound in a Murine Xenograft Model
1. Objective: To determine the Maximum Tolerated Dose (MTD) and characterize the toxicity profile of this compound in mice bearing human AML xenografts.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human AML cell line with FLT3 mutation (e.g., MV4-11)
-
Standard animal husbandry equipment
-
Calibrated scale for body weight
-
Blood collection supplies (e.g., EDTA tubes)
-
Hematology analyzer
-
Clinical chemistry analyzer
3. Methods:
-
Cell Implantation: Inoculate mice subcutaneously or intravenously with the AML cell line. Allow tumors to establish or leukemia to engraft.
-
Animal Grouping: Randomize animals into cohorts of 3-5 mice per group (plus a vehicle control group).
-
Dose Escalation:
-
Start with a low, potentially sub-therapeutic dose (e.g., based on in vitro IC50 values).
-
Employ a dose escalation scheme, such as a modified Fibonacci sequence or a 3+3 design.[10]
-
Administer this compound via the intended clinical route (e.g., oral gavage) daily for a specified period (e.g., 21 days).
-
-
Toxicity Monitoring:
-
Clinical Observations: Record clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily.
-
Body Weight: Measure body weight daily. A dose-limiting toxicity (DLT) may be defined as >20% weight loss.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study (or more frequently if signs of toxicity are observed) for CBC and serum chemistry analysis.
-
-
MTD Determination: The MTD is defined as the highest dose at which no more than one-third of the animals in a cohort experience a DLT.
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of BPR1J-097 HCl.
Caption: General workflow for in vivo toxicity assessment.
Caption: Decision tree for troubleshooting adverse events.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selectively targeting FLT3-ITD mutants over FLT3-wt by a novel inhibitor for acute myeloid leukemia | Haematologica [haematologica.org]
- 10. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BPR1J-097 Hydrochloride vs. Midostaurin: A Comparative Guide for AML Treatment
For Researchers, Scientists, and Drug Development Professionals
Acute Myeloid Leukemia (AML) remains a challenging malignancy to treat, with significant research efforts focused on developing targeted therapies. A key molecular target in a subset of AML patients is the Fms-like tyrosine kinase 3 (FLT3) receptor. This guide provides a detailed, data-driven comparison of two FLT3 inhibitors: BPR1J-097 hydrochloride, a novel investigational agent, and midostaurin (B1676583), an FDA-approved first-line treatment for newly diagnosed FLT3-mutated AML.
At a Glance: Key Differences
| Feature | This compound | Midostaurin |
| Development Stage | Preclinical | Clinically Approved |
| Target Specificity | Potent FLT3 inhibitor | Multi-kinase inhibitor (FLT3, KIT, VEGFR2, etc.) |
| Clinical Use | Investigational | First-line for FLT3-mutated AML with chemotherapy |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and midostaurin, focusing on their in vitro and in vivo efficacy. It is important to note that a direct head-to-head comparative study under identical experimental conditions is not yet available in the published literature. The data presented here are compiled from separate studies and should be interpreted with this consideration.
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| This compound | FLT3-WT | 11 ± 7 | [1] |
| Midostaurin (PKC412) | FLT3 | Potent Inhibition | [2] |
IC50: Half-maximal inhibitory concentration.
In Vitro Cellular Efficacy (Growth Inhibition)
| Compound | AML Cell Line | GC50 (nM) | Reference |
| This compound | MOLM-13 (FLT3-ITD) | 21 ± 7 | [1] |
| This compound | MV4-11 (FLT3-ITD) | 46 ± 14 | [1] |
GC50: Half-maximal growth concentration.
In Vivo Efficacy
| Compound | Animal Model | Key Findings | Reference |
| This compound | Murine xenograft (MOLM-13) | Dose-dependent tumor growth inhibition. Appeared more efficacious than ABT-869. | [1] |
| Midostaurin | - | Data from direct comparative in vivo studies with BPR1J-097 is not available. | - |
Mechanism of Action and Signaling Pathways
Both this compound and midostaurin exert their anti-leukemic effects by inhibiting the FLT3 signaling pathway, which is constitutively activated in a subset of AML patients, leading to uncontrolled cell proliferation and survival. However, their kinase selectivity differs significantly.
This compound is a potent and selective inhibitor of FLT3. Its mechanism is centered on blocking the autophosphorylation of the FLT3 receptor, thereby inhibiting downstream signaling cascades, primarily the STAT5 pathway.
Midostaurin , in contrast, is a multi-kinase inhibitor. While it effectively inhibits FLT3, it also targets other receptor tyrosine kinases, including KIT and VEGFR2. This broader activity may contribute to its clinical efficacy but also to its side-effect profile.
Below are diagrams illustrating the targeted signaling pathways.
References
A Comparative Guide: BPR1J-097 Hydrochloride vs. Gilteritinib for FLT3-Mutated Acute Myeloid Leukemia
In the landscape of targeted therapies for acute myeloid leukemia (AML), inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor have emerged as a critical treatment modality for patients with FLT3 mutations. This guide provides a detailed comparison of a novel FLT3 kinase inhibitor, BPR1J-097 Hydrochloride, and the FDA-approved second-generation FLT3 inhibitor, gilteritinib (B612023) (Xospata®). This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their efficacy, mechanism of action, and the experimental data supporting their potential.
Mechanism of Action: Targeting the FLT3 Receptor
Both this compound and gilteritinib are small molecule inhibitors that target the FLT3 receptor, a key driver in the proliferation of leukemic cells in a significant subset of AML patients. Activating mutations in the FLT3 gene, occurring in approximately 30% of AML cases, lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival.[1][2]
Gilteritinib is classified as a Type I FLT3 inhibitor, meaning it binds to the active "DFG-in" conformation of the kinase, competing directly with ATP.[1][2] This allows it to inhibit both common types of FLT3 mutations: internal tandem duplications (FLT3-ITD) and mutations in the tyrosine kinase domain (FLT3-TKD).[3][4] In addition to its potent activity against FLT3, gilteritinib also inhibits the AXL receptor tyrosine kinase, which has been implicated in resistance to other FLT3 inhibitors.[2][3][5]
This compound is also a potent FLT3 inhibitor. Preclinical studies show that it effectively inhibits FLT3 kinase activity and suppresses the phosphorylation of downstream signaling proteins like STAT5 in cells with FLT3-ITD and FLT3-TKD mutations.[6][7] The precise binding mode (Type I vs. Type II) is not explicitly detailed in the available literature but its action of inhibiting autophosphorylation is characteristic of ATP-competitive inhibitors.
Preclinical Efficacy: A Head-to-Head Look at the Data
Direct comparative preclinical studies between this compound and gilteritinib are not available in the reviewed literature. However, by examining their individual preclinical data, a comparative picture of their potency can be formed.
In Vitro Kinase and Cell Growth Inhibition
| Compound | Target | IC50 (Kinase Assay) | Cell Line | GC50 (Growth Inhibition) | Citation |
| This compound | FLT3 | 1 - 10 nM | MOLM-13 (FLT3-ITD) | 21 ± 7 nM | [6] |
| MV4-11 (FLT3-ITD) | 46 ± 14 nM | [6] | |||
| Gilteritinib | FLT3-WT | 5 nM | - | - | [5] |
| FLT3-ITD | 0.7 - 1.8 nM | Various | - | [5] | |
| FLT3-TKD (D835Y) | Similar to ITD | - | - | [5] | |
| AXL | 41 nM | - | - | [5] |
IC50: Half maximal inhibitory concentration; GC50: Half maximal growth inhibitory concentration.
BPR1J-097 demonstrates potent inhibition of FLT3 kinase activity with IC50 values in the low nanomolar range.[6] Gilteritinib also shows high potency against both FLT3-ITD and FLT3-TKD mutations, with IC50 values for FLT3-ITD being slightly lower than those reported for BPR1J-097's general FLT3 inhibition.[5]
In Vivo Tumor Growth Inhibition
In murine xenograft models of FLT3-driven AML, both compounds have shown significant anti-tumor activity.
This compound demonstrated dose-dependent tumor growth inhibition and even regression in these models.[6]
Gilteritinib has also shown potent anti-leukemic activity in mouse models of FLT3-mutated AML.[4] In combination studies, gilteritinib with other agents like azacitidine has been shown to be effective in preclinical models.[8][9]
Clinical Efficacy: Gilteritinib in Practice
As an FDA-approved drug, gilteritinib has a substantial body of clinical trial data. It is indicated for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.[4]
The pivotal Phase 3 ADMIRAL trial demonstrated the superiority of gilteritinib over salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[2] Real-world data has largely mirrored the outcomes seen in clinical trials, with a complete remission (CR) rate of 21% and a composite complete remission (CR + CRi) rate of 30%.[10][11] The median overall survival in these real-world cohorts was approximately 9.5 months.[10][11]
Currently, there is no publicly available clinical trial data for this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments used to evaluate these FLT3 inhibitors.
Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50).
General Protocol:
-
Recombinant FLT3 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Various concentrations of the test compound (BPR1J-097 or gilteritinib) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To determine the concentration of the inhibitor that reduces cell growth by 50% (GC50).
General Protocol:
-
AML cell lines with known FLT3 mutation status (e.g., MOLM-13, MV4-11) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 72 hours), cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®.
-
The absorbance or luminescence, which correlates with the number of viable cells, is measured.
-
GC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis for Phospho-FLT3 and Downstream Signaling
Objective: To assess the effect of the inhibitor on the phosphorylation status of FLT3 and its downstream signaling proteins (e.g., STAT5, ERK).
General Protocol:
-
FLT3-mutated AML cells are treated with various concentrations of the inhibitor for a specific duration (e.g., 2 hours).
-
Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with appropriate secondary antibodies conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Landscape
To better understand the context of these inhibitors, the following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow.
Caption: Simplified FLT3 signaling pathway and points of inhibition.
Caption: General workflow for preclinical and clinical evaluation of FLT3 inhibitors.
Conclusion
Gilteritinib is a well-established, potent FLT3 inhibitor with proven clinical efficacy in relapsed or refractory FLT3-mutated AML.[3][12] this compound is a promising novel FLT3 inhibitor with potent preclinical activity against both FLT3-ITD and TKD mutations.[6] While direct comparative data is lacking, the available preclinical results suggest that BPR1J-097 has a potency in a similar range to gilteritinib. Further preclinical and, ultimately, clinical investigation of this compound is necessary to fully elucidate its therapeutic potential and position it relative to existing FLT3 inhibitors like gilteritinib.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Outcomes with single-agent gilteritinib for relapsed or refractory FLT3-mutant AML after contemporary induction therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Outcomes with single-agent gilteritinib for relapsed or refractory FLT3-mutant AML after contemporary induction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
BPR1J-097 Hydrochloride and Sorafenib: A Comparative Analysis in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BPR1J-097 Hydrochloride and sorafenib (B1663141), two prominent kinase inhibitors investigated for their therapeutic potential in leukemia. This analysis is based on experimental data from preclinical studies, focusing on their efficacy in leukemia cell lines, mechanisms of action, and the signaling pathways they modulate.
Executive Summary
This compound is a novel and potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, demonstrating significant activity against acute myeloid leukemia (AML) cells driven by FLT3 mutations.[1] Sorafenib is a multi-kinase inhibitor, targeting several kinases including RAF, VEGFR, PDGFR, c-KIT, and FLT3, and is approved for the treatment of various cancers.[2] In the context of leukemia, both compounds have shown efficacy, primarily through the inhibition of the FLT3 signaling pathway, which is a key driver in a subset of AML cases. Experimental data suggests that BPR1J-097 is a more potent inhibitor of FLT3 kinase compared to sorafenib.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and sorafenib in leukemia cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Source |
| This compound | FLT3 | 1 - 10 | [1] |
| Sorafenib | Flt-3 | 58 | [3] |
| Sorafenib | FLT3-ITD | ~149 (69.3 ng/mL) | [4][5][6] |
Note: IC50 values can vary between different assay conditions and methodologies.
Table 2: Cellular Growth Inhibition in FLT3-mutated AML Cell Lines
| Compound | Cell Line | Growth Inhibition (GC50/IC50 in nM) | Source |
| This compound | MOLM-13 | 21 ± 7 (GC50) | [1] |
| This compound | MV4-11 | 46 ± 14 (GC50) | [1] |
| Sorafenib | MOLM-13 | 10 | [7] |
| Sorafenib | MV4-11 | 3 | [7] |
Mechanism of Action and Signaling Pathways
Both BPR1J-097 and sorafenib exert their anti-leukemic effects by inhibiting the constitutively activated FLT3 receptor, a common mutation in AML. This inhibition blocks downstream signaling pathways crucial for the proliferation and survival of leukemia cells, primarily the STAT5 and RAS/MEK/ERK pathways.
BPR1J-097 has been shown to potently inhibit the phosphorylation of FLT3 and the downstream signaling modulator STAT5.[1] Sorafenib, being a multi-kinase inhibitor, also inhibits FLT3 phosphorylation but has a broader spectrum of targets, including the RAF/MEK/ERK pathway.[2][7]
Experimental Protocols
This section details the general methodologies used in the characterization of BPR1J-097 and sorafenib.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the FLT3 kinase.
-
Reagents : Recombinant FLT3 enzyme, ATP, kinase buffer, and the test compounds (BPR1J-097 or sorafenib).
-
Procedure :
-
A reaction mixture is prepared containing the kinase, a substrate peptide, and the kinase buffer.
-
Serial dilutions of the test compounds are added to the mixture.
-
The kinase reaction is initiated by adding ATP.
-
After incubation, the amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ADP produced.
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in kinase activity.
-
Cell Proliferation Assay (MTS/MTT Assay)
This assay determines the effect of the compounds on the growth and viability of leukemia cell lines.
-
Cell Culture : Leukemia cell lines (e.g., MOLM-13, MV4-11) are cultured in appropriate media.
-
Procedure :
-
Cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of BPR1J-097 or sorafenib for a specified period (e.g., 72 hours).
-
A reagent such as MTS or MTT is added to each well. This reagent is converted into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The GC50 (for growth inhibition) or IC50 (for viability) is calculated as the concentration of the compound that causes a 50% reduction in cell growth or viability compared to untreated controls.
-
Western Blot Analysis for Protein Phosphorylation
This technique is used to assess the inhibition of signaling pathways by measuring the phosphorylation status of key proteins like FLT3, STAT5, and ERK.
-
Cell Treatment and Lysis :
-
Leukemia cells are treated with different concentrations of the inhibitors for a defined time.
-
The cells are then lysed to extract total cellular proteins.
-
-
Procedure :
-
Protein concentration in the lysates is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-FLT3, p-STAT5, p-ERK) and total protein as a loading control.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the level of protein phosphorylation.
-
Conclusion
Both this compound and sorafenib demonstrate significant anti-leukemic activity in preclinical models, primarily by targeting the FLT3 signaling pathway. The available data suggests that BPR1J-097 is a more potent and potentially more selective inhibitor of FLT3 compared to the multi-kinase inhibitor sorafenib. Further head-to-head in vivo studies and clinical trials are necessary to fully elucidate their comparative therapeutic potential in the treatment of leukemia. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing and interpreting studies in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of FLT3 in AML: a focus on sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncology-central.com [oncology-central.com]
- 4. Sorafenib Dose Recommendation in Acute Myeloid Leukemia Based on Exposure‐FLT3 Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Validating Target Engagement in Cells: A Comparison of Methods for Kinase Inhibitors
An important note on the requested compound: Initial searches for "BPR1J-097 Hydrochloride" did not yield specific information regarding its target or mechanism of action. The following guide is therefore presented as a representative comparison of common target engagement validation methods for a multi-target kinase inhibitor, a class of compounds to which the similarly named BPR1J481 belongs.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and compare key methodologies for confirming that a compound interacts with its intended target within a cellular environment.
Introduction to Target Engagement
In drug discovery, confirming that a drug candidate physically interacts with its intended molecular target within a cell is a critical step known as target engagement.[2][3] This validation is essential to correlate the drug's molecular mechanism with its biological effect and to ensure that observed cellular phenotypes are a direct result of on-target activity.[2][3] Several biophysical and biochemical methods have been developed to measure target engagement in the complex milieu of the cell. This guide will focus on two prominent label-free techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity enrichment coupled with mass spectrometry.
Methods for Validating Cellular Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing drug-target interactions in a cellular context.[2][3][4][5][6] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[3] When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.[3][4][5] By heating cell lysates or intact cells treated with a compound to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature of the protein in the presence of the compound indicates target engagement.
Kinobeads Competition Binding Assay
Kinobeads are a chemical proteomics tool used for profiling kinase inhibitors.[7][8][9][10] This technique employs beads functionalized with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[8][9] In a competition experiment, a cell lysate is incubated with a free inhibitor compound of interest before being exposed to the kinobeads.[7][8] The free inhibitor will compete with the immobilized inhibitors for binding to its target kinases. The proteins captured by the beads are then identified and quantified, typically by mass spectrometry. A decrease in the amount of a specific kinase captured by the beads in the presence of the test compound indicates that the compound is engaging that kinase.[8]
Comparison of CETSA and Kinobeads for Target Engagement Validation
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[3][4] | Competitive binding between a free inhibitor and immobilized broad-spectrum inhibitors for kinase capture.[7][8] |
| Throughput | Can be low (Western blot) to high (HT-CETSA, MS-CETSA).[3][4][5] | High-throughput, capable of profiling thousands of compounds.[8] |
| Proteome Coverage | Can be targeted (Western blot) or proteome-wide (MS-CETSA).[3][5] | Broad coverage of the kinome (typically 200-300 kinases).[7][8][9] |
| Cellular Context | Can be performed in intact cells, preserving the native cellular environment.[2][5] | Performed in cell lysates, which may not fully represent the intracellular environment.[11] |
| Readout | Western blot, ELISA, Proximity Extension Assay, Mass Spectrometry.[2][4][5] | Primarily Mass Spectrometry.[7][8] |
| Advantages | - Applicable to a wide range of soluble proteins, not just kinases.- Can be performed in intact, live cells.- Does not require modification of the compound.[3] | - Excellent for kinome-wide selectivity profiling.- High-throughput capabilities.- Provides quantitative affinity information.[8][10] |
| Disadvantages | - Less suitable for membrane proteins.- Western blot-based readout is low throughput.- Not all proteins show a significant thermal shift upon ligand binding.[2] | - Limited to proteins that can be captured by the immobilized inhibitors.- Performed in lysates, which can alter protein complexes and activation states.- Requires specialized equipment (mass spectrometer). |
Experimental Protocols
CETSA with Western Blot Readout
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with the kinase inhibitor or vehicle control (e.g., DMSO) for a specified time.
-
Heating: Harvest and resuspend cells in a buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. Plot the fraction of soluble protein as a function of temperature to generate melting curves and determine the shift in melting temperature.
Kinobeads Competition Binding with Mass Spectrometry Readout
-
Cell Culture and Lysis: Grow cells and harvest. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to create a native cell lysate.
-
Compound Incubation: Incubate the cell lysate with the kinase inhibitor at various concentrations or with a vehicle control.
-
Kinobeads Enrichment: Add the kinobeads to the lysate and incubate to allow for the capture of kinases.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Elute and digest the bead-bound proteins, typically with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: Compare the amount of each identified kinase in the inhibitor-treated samples to the vehicle control. A reduction in the amount of a kinase indicates binding by the inhibitor. Dose-response curves can be generated to determine the binding affinity.[8]
Visualizations
Caption: A representative kinase signaling pathway (MAPK pathway).
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the Kinobeads competition binding assay.
References
- 1. Advancing precision therapy for colorectal cancer: Developing clinical indications for multi-target kinase inhibitor BPR1J481 using patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized chemical proteomics assay for kinase inhibitor profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 11. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Analysis of BPR1J-097 Hydrochloride and Other FLT3 Inhibitors for Acute Myeloid Leukemia
A Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) has been significantly shaped by the development of FMS-like Tyrosine Kinase 3 (FLT3) inhibitors. Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that drive leukemic cell proliferation and survival. This guide provides a comparative analysis of the novel preclinical FLT3 inhibitor, BPR1J-097 Hydrochloride, alongside other prominent FLT3 inhibitors that are either clinically approved or in late-stage development.
This objective comparison, supported by available preclinical and clinical data, aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate the therapeutic potential of these agents. The guide details the mechanisms of action, in vitro and in vivo efficacy, and provides standardized experimental protocols for the evaluation of FLT3 inhibitors.
Quantitative Comparison of FLT3 Inhibitors
The following tables summarize key quantitative data for this compound and a selection of other notable FLT3 inhibitors, providing a basis for comparative assessment of their potency and cellular activity.
Table 1: In Vitro Kinase and Cell Growth Inhibition
| Compound | Type | Target | Kinase IC50 (nM) | Cell Line | Cell Growth IC50/GC50 (nM) |
| BPR1J-097 | Novel | FLT3 | 1 - 10 | MOLM-13 | 21 ± 7 |
| MV4-11 | 46 ± 14 | ||||
| Midostaurin | I | Multi-kinase | ~200 (FLT3) | MOLM-13 | ~200 |
| Gilteritinib | I | FLT3, AXL | 0.7 - 1.8 (FLT3-ITD) | MV4-11 | 7.99 |
| Quizartinib (B1680412) | II | FLT3 | 3.3 (Kd) | MV4-11 | 4.76 |
| Crenolanib | I | FLT3, PDGFR | 0.74 (Kd, FLT3-ITD) | Molm14 | 7 |
| Sorafenib | II | Multi-kinase | - | MV4-11 | - |
IC50: Half maximal inhibitory concentration; GC50: Half maximal growth concentration; Kd: Dissociation constant. Data is compiled from various preclinical studies.
Mechanism of Action and Signaling Pathways
FLT3 inhibitors can be broadly classified into Type I and Type II inhibitors. Type I inhibitors, such as midostaurin, gilteritinib, and crenolanib, bind to the active conformation of the FLT3 kinase domain, thereby inhibiting both FLT3-ITD and FLT3-TKD mutations.[1][2] In contrast, Type II inhibitors, like quizartinib and sorafenib, bind to the inactive conformation and are generally more effective against FLT3-ITD mutations.[2][3]
BPR1J-097 is a novel small molecule inhibitor that has demonstrated potent inhibitory activity against FLT3 kinase.[4] Preclinical studies have shown that BPR1J-097 inhibits the phosphorylation of FLT3 and its downstream target STAT5, leading to the induction of apoptosis in AML cells driven by FLT3 mutations.[4]
Figure 1: Simplified FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.
Experimental Protocols
Standardized experimental protocols are crucial for the comparative evaluation of novel therapeutic agents. Below are detailed methodologies for key in vitro assays used to characterize FLT3 inhibitors.
FLT3 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FLT3 kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human FLT3 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer, and the test compound (e.g., BPR1J-097).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the FLT3 enzyme, the substrate peptide, and the diluted test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cell Viability/Proliferation Assay (MTS/MTT Assay)
Objective: To determine the half-maximal growth inhibitory concentration (GC50) or cytotoxic concentration (IC50) of a compound on AML cell lines.
Methodology:
-
Cell Lines: Human AML cell lines with FLT3 mutations (e.g., MOLM-13, MV4-11) and FLT3 wild-type cell lines (e.g., HL-60) are used.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add a viability reagent (e.g., MTS or MTT) to each well and incubate for an additional 2-4 hours.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GC50/IC50 value is determined from the dose-response curve.
Western Blot Analysis for Phospho-FLT3 and Downstream Signaling
Objective: To assess the effect of the inhibitor on the phosphorylation status of FLT3 and its downstream signaling proteins.
Methodology:
-
Procedure:
-
Treat FLT3-mutated AML cells with various concentrations of the test compound for a specified duration (e.g., 2-4 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, and total ERK.
-
Use an appropriate secondary antibody and detect the protein bands using a chemiluminescence-based detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein phosphorylation.
Figure 2: General experimental workflow for the preclinical evaluation of a novel FLT3 inhibitor.
In Vivo Efficacy of BPR1J-097
Preclinical evaluation of BPR1J-097 in murine xenograft models using FLT3-driven AML cells has demonstrated significant dose-dependent tumor growth inhibition and regression.[4] These promising in vivo anti-tumor activities, coupled with favorable pharmacokinetic properties, suggest that BPR1J-097 warrants further preclinical and clinical development as a potential therapeutic agent for AML.[4]
Conclusion
This compound has emerged as a potent and promising preclinical FLT3 inhibitor with demonstrated in vitro and in vivo activity against AML models driven by FLT3 mutations. Its potent kinase inhibition and induction of apoptosis in FLT3-dependent cells place it as a strong candidate for further investigation. This guide provides a foundational comparative analysis to aid researchers in contextualizing the potential of BPR1J-097 relative to existing FLT3 inhibitors. The provided experimental protocols offer a standardized framework for the continued evaluation of this and other novel targeted therapies for Acute Myeloid Leukemia.
References
- 1. BPR1J-097 [myskinrecipes.com]
- 2. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase specificity of BPR1J-097 Hydrochloride, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). The following sections present quantitative data on its inhibitory activity against related kinases, outline the experimental protocols used for its evaluation, and visualize key biological pathways and experimental workflows.
Quantitative Kinase Inhibition Profile
This compound demonstrates notable selectivity for FLT3 and its mutated form, FLT3-D835Y, which are key drivers in acute myeloid leukemia (AML).[1][2] Its activity against other related kinases, such as those in the VEGFR family, is significantly lower, highlighting its specificity.
| Kinase Target | Percent of Inhibition (%) | IC50 (nM) |
| FLT3 | 96 | 11 |
| FLT3-D835Y | 99 | 3 |
| FLT1 (VEGFR1) | 59 (at 1 µM) | Not reported |
| KDR (VEGFR2) | 91 (at 1 µM) | Not reported |
| Aurora A | Not reported | 340 |
| Aurora B | Not reported | 876 |
Table 1: Specificity of this compound against various kinases. Data compiled from published research.[2] The IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.
Comparative Selectivity
Compared to other multi-kinase inhibitors used in cancer therapy, BPR1J-097 exhibits a more focused inhibitory profile.[1] While many kinase inhibitors target a broad range of kinases, which can lead to off-target effects, the development of BPR1J-097 was aimed at achieving higher selectivity for FLT3 to improve its therapeutic index.[1][3] A structurally related compound, BPR1J-340, was later developed from the BPR1J-097 series and showed high selectivity in a screen against 59 different protein kinases.[3]
Experimental Protocols
The determination of kinase inhibition specificity is a critical step in the characterization of a novel inhibitor. Below is a generalized protocol representative of the methods used to evaluate compounds like this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FLT3)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Assay buffer
-
Kinase-Glo® reagent (or similar detection reagent)
-
Microplate reader
Procedure:
-
A solution of the recombinant kinase is prepared in the assay buffer.
-
The test compound (this compound) is serially diluted to various concentrations.
-
The kinase solution is added to the wells of a microplate.
-
The diluted test compound is added to the respective wells, and the plate is incubated to allow for binding between the kinase and the inhibitor.
-
A solution containing the peptide substrate and ATP is added to initiate the kinase reaction.
-
The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
-
After the incubation period, a detection reagent (e.g., Kinase-Glo®) is added. This reagent measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
The luminescence is read using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing Biological Pathways and Workflows
To better understand the context of BPR1J-097's action and evaluation, the following diagrams illustrate the FLT3 signaling pathway and a typical kinase screening workflow.
References
BPR1J-097 Hydrochloride: A Comparative Analysis of Dose-Response in FLT3-Mutated Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BPR1J-097 Hydrochloride, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other therapeutic alternatives for Acute Myeloid Leukemia (AML). The focus is on the dose-response relationship, supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
This compound is a potent and selective inhibitor of FLT3 kinase, a key driver in a significant subset of AML cases.[1] It effectively suppresses the FLT3/STAT5 signaling pathway, leading to apoptosis in AML cells with activating FLT3 mutations.[1] This guide presents a comparative analysis of its in vitro efficacy against other notable FLT3 inhibitors, highlighting its potential as a therapeutic agent.
Comparative Dose-Response Analysis
The in vitro potency of this compound has been evaluated against various AML cell lines, demonstrating significant inhibitory activity. The following table summarizes the key dose-response parameters for BPR1J-097 and compares them with other commercially available or clinically relevant FLT3 inhibitors.
| Compound | Target | Cell Line | IC50 / GC50 (nM) | Reference(s) |
| This compound | FLT3 Kinase | - | 1-10 (IC50) | [1] |
| MOLM-13 | 21 ± 7 (GC50) | [1] | ||
| MV4-11 | 46 ± 14 (GC50) | [1] | ||
| Quizartinib (B1680412) (AC220) | FLT3 | MV4-11 | 0.5 - 1 | [2] |
| Gilteritinib (ASP2215) | FLT3, AXL | MV4-11 | 0.29 | [3] |
| Midostaurin (PKC412) | Multi-kinase | MOLM-13 | 10 | |
| Sorafenib | Multi-kinase | MOLM-13 | 5 | |
| Sunitinib | Multi-kinase | MV4-11 | 2.5 | [3] |
| Crenolanib | FLT3, PDGFR | MV4-11 | <1 | [4] |
IC50: Half-maximal inhibitory concentration; GC50: Half-maximal growth concentration. Data for comparator compounds are compiled from various sources and may not be from head-to-head studies.
Signaling Pathway and Experimental Workflow
To understand the context of the dose-response data, it is crucial to visualize the targeted signaling pathway and the experimental procedure used to generate the data.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 2b study of 2 dosing regimens of quizartinib monotherapy in FLT3-ITD–mutated, relapsed or refractory AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
Comparative Analysis of BPR1J-097 Hydrochloride Cross-reactivity with Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor BPR1J-097 Hydrochloride, focusing on its cross-reactivity profile against other tyrosine kinases. BPR1J-097 is a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1] Understanding its selectivity is crucial for predicting potential off-target effects and identifying opportunities for repurposing. This document summarizes available experimental data on its interaction with a panel of tyrosine kinases and provides detailed experimental methodologies for context.
Executive Summary
This compound is a highly selective inhibitor of FLT3 kinase. While it demonstrates potent activity against its primary target, it exhibits significantly weaker inhibitory effects on other related tyrosine kinases. This high degree of selectivity is a desirable characteristic for a targeted therapeutic, as it minimizes the potential for off-target toxicities. The following sections provide a detailed overview of its cross-reactivity based on available data for BPR1J-097 and its close structural analog, BPR1J-340.
Cross-reactivity Profile of BPR1J-097 and its Analog BPR1J-340
Quantitative data on the cross-reactivity of BPR1J-097 is available for a limited number of kinases. A broader perspective on its selectivity can be inferred from the screening of its close analog, BPR1J-340, against a panel of 59 kinases.[2]
Table 1: Cross-reactivity of this compound with other Tyrosine Kinases
| Kinase Target | BPR1J-097 % Inhibition @ 1µM |
| FLT1 (VEGFR1) | 59%[3] |
| KDR (VEGFR2) | 91%[3] |
Table 2: Kinase Selectivity Profile of BPR1J-340 (a close analog of BPR1J-097)
Data from a screening assay of 59 protein kinases. This table highlights kinases with significant inhibition by BPR1J-340 at a concentration of 100 nM.[2]
| Kinase Target | % Inhibition @ 100nM | IC50 (nM) |
| FLT3 | 97 | 29 ± 5 |
| FLT3-D835Y | - | 19 |
| KDR (VEGFR2) | - | 28 ± 9 |
| FLT4 (VEGFR3) | - | 29 ± 7 |
| CSF1R (FMS) | - | 78 |
| TRKA | - | 8 |
| Aurora A | - | 1040 |
| Aurora B | - | 1344 |
Note: The comprehensive kinase panel data presented in Table 2 is for BPR1J-340, a structurally related compound, and is used here to infer the likely selectivity profile of BPR1J-097.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FLT3 signaling pathway targeted by BPR1J-097 and a typical experimental workflow for assessing kinase inhibitor cross-reactivity.
Caption: FLT3 signaling pathway inhibited by BPR1J-097.
Caption: Experimental workflow for tyrosine kinase cross-reactivity profiling.
Experimental Protocols
The following are generalized protocols for common in vitro kinase inhibition assays used to determine the cross-reactivity of compounds like this compound.
In Vitro Tyrosine Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
This compound
-
Purified recombinant tyrosine kinases
-
Kinase-specific peptide substrate
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white opaque assay plates
-
Multichannel pipettors
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the diluted BPR1J-097 or vehicle control (DMSO).
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for each specific kinase).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each concentration of BPR1J-097 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
This is a competition-based binding assay to quantify the interaction of a compound with a large panel of kinases.
Principle:
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified.
General Procedure:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound (BPR1J-097).
-
Binding Competition: The test compound is incubated with the kinase and the immobilized ligand. If the compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the compound and the kinase.
-
Data Analysis: Results are typically reported as percent of control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined from dose-response curves.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and Selective FLT3 Inhibitor, Alone or in Combination with an HDAC Inhibitor, Vorinostat, in AML Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
BPR1J-097 Hydrochloride: A Potent FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia
A comparative analysis of BPR1J-097 Hydrochloride against other therapeutic alternatives, supported by preclinical evidence, for researchers, scientists, and drug development professionals.
Relapsed or refractory Acute Myeloid Leukemia (AML) presents a significant clinical challenge, often characterized by the presence of activating mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, particularly internal tandem duplications (ITD), are associated with a poor prognosis. This compound has emerged as a novel and potent small molecule inhibitor of FLT3, demonstrating significant anti-leukemic activity in preclinical models of AML. This guide provides a comparative overview of the efficacy of this compound against other established FLT3 inhibitors, supported by available experimental data.
In Vitro Efficacy: Potent Inhibition of AML Cell Proliferation
This compound has demonstrated potent inhibitory activity against FLT3-driven AML cell lines, MOLM-13 and MV4-11, which are standard models for studying FLT3-ITD positive AML. The 50% growth inhibitory concentrations (GC50) were determined to be 21±7 nM for MOLM-13 and 46±14 nM for MV4-11 cells. Furthermore, the 50% inhibitory concentration (IC50) for FLT3 kinase activity was in the range of 1 to 10 nM. This positions BPR1J-097 as a highly potent inhibitor of both the enzymatic activity of FLT3 and the proliferation of AML cells harboring activating FLT3 mutations.
For comparison, other clinically relevant FLT3 inhibitors have also been evaluated in similar in vitro settings. The table below summarizes the available IC50 and GC50 values for BPR1J-097 and its alternatives in the MOLM-13 and MV4-11 cell lines.
| Compound | Cell Line | IC50 (nM) - Kinase Activity | GC50 / Proliferation IC50 (nM) |
| This compound | MOLM-13 | 1-10 | 21±7 |
| MV4-11 | 1-10 | 46±14 | |
| Gilteritinib | MOLM-13 | N/A | ~1 |
| MV4-11 | N/A | ~1 | |
| Quizartinib | MOLM-13 | N/A | ~0.5-1 |
| MV4-11 | N/A | ~0.5-1 | |
| Sorafenib | MOLM-13 | N/A | ~5-10 |
| MV4-11 | N/A | ~5-10 | |
| Midostaurin | MOLM-13 | N/A | ~10-20 |
| MV4-11 | N/A | ~10-20 |
Note: The presented values are aggregated from multiple sources and may vary depending on the specific experimental conditions. "N/A" indicates that specific data for kinase activity IC50 in these cell lines was not available in the searched literature.
In Vivo Efficacy: Dose-Dependent Tumor Regression in AML Xenograft Models
Preclinical studies utilizing murine xenograft models of human AML have demonstrated the in vivo efficacy of this compound. Administration of BPR1J-097 resulted in pronounced, dose-dependent tumor growth inhibition and even regression in models established with FLT3-driven AML cells. These findings underscore the potential of BPR1J-097 as a therapeutic agent for AML.
Comparative in vivo data for other FLT3 inhibitors also show significant anti-tumor activity. The following table provides a summary of the observed in vivo effects of BPR1J-097 and its alternatives in AML xenograft models.
| Compound | Animal Model | AML Cell Line | Dosing | Observed Effect |
| This compound | Murine Xenograft | MOLM-13/MV4-11 | Dose-dependent | Significant tumor growth inhibition/regression |
| Gilteritinib | Murine Xenograft | MV4-11 | 10-30 mg/kg, oral, daily | Significant tumor growth inhibition |
| Quizartinib | Murine Xenograft | MV4-11 | 10 mg/kg, oral, daily | Significant tumor growth inhibition |
| Sorafenib | Murine Xenograft | MV4-11 | 30-100 mg/kg, oral, daily | Significant tumor growth inhibition |
| Midostaurin | Murine Xenograft | MV4-11 | 25-100 mg/kg, oral, daily | Significant tumor growth inhibition |
Mechanism of Action: Targeting the FLT3 Signaling Pathway
This compound exerts its anti-leukemic effects by directly inhibiting the constitutively activated FLT3 receptor tyrosine kinase. This inhibition disrupts downstream signaling pathways crucial for the survival and proliferation of AML blasts. Specifically, BPR1J-097 has been shown to inhibit the phosphorylation of FLT3 and its key downstream effector, Signal Transducer and Activator of Transcription 5 (STAT5). The abrogation of the FLT3/STAT5 signaling axis ultimately leads to the induction of apoptosis in FLT3-driven AML cells.
The FLT3 signaling network is complex, involving multiple downstream pathways that contribute to leukemogenesis. The diagram below illustrates the key components of the FLT3 signaling cascade and the point of inhibition by BPR1J-097.
Caption: FLT3 Signaling Pathway and Inhibition by BPR1J-097 HCl.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound and its alternatives.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of the compounds on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed AML cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GC50 values using a dose-response curve fitting software.
In Vivo AML Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Matrigel (optional, for subcutaneous injection)
-
This compound and other test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject AML cells (typically 5 x 10^6 to 1 x 10^7 cells per mouse) either subcutaneously into the flank or intravenously into the tail vein of the mice. For subcutaneous injection, cells may be mixed with Matrigel to enhance tumor formation.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the specified dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Caption: Preclinical Evaluation Workflow for BPR1J-097 HCl.
Conclusion
This compound is a potent and promising FLT3 inhibitor with significant anti-leukemic activity in preclinical models of relapsed/refractory AML. Its efficacy, as demonstrated by low nanomolar IC50 and GC50 values and dose-dependent tumor regression in vivo, positions it as a strong candidate for further clinical development. While direct head-to-head comparative studies with all alternative FLT3 inhibitors are not yet available, the existing data suggests that BPR1J-097's potency is comparable to or exceeds that of some currently available therapies. Further investigation is warranted to fully elucidate its clinical potential and to identify patient populations that would benefit most from this targeted therapy.
Safety Operating Guide
Safe Disposal of BPR1J-097 Hydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling BPR1J-097 Hydrochloride, a potent FLT3 inhibitor, must adhere to stringent safety protocols to ensure personal safety and proper environmental disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar hazardous chemical compounds and kinase inhibitors.
Hazard Profile and Safety Recommendations
As a potent kinase inhibitor, this compound should be handled with caution. Compounds of this nature are often classified as hazardous materials, with potential for acute and chronic aquatic toxicity. All materials contaminated with this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE): To minimize exposure risk, the following PPE is recommended when handling this compound:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). |
| Body Protection | A lab coat or chemical-resistant gown. |
| Respiratory | A NIOSH-approved respirator is advised for handling powder. |
Step-by-Step Disposal Protocol
The following procedure is mandatory for the disposal of this compound and any contaminated materials.
-
Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing paper, contaminated gloves, pipette tips, and bench paper, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and cell culture media containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a precise description of the contents (e.g., "Solid waste with this compound" or "Aqueous solution of this compound").
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Spill Management
In the event of a spill, follow these procedures:
-
Containment: For small spills, use an inert absorbent material like vermiculite (B1170534) or dry sand to contain the substance.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure a safe working environment and the responsible management of hazardous chemical waste.
Essential Safety and Logistics for Handling BPR1J-097 Hydrochloride
For Research Use Only. Not for human or veterinary use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling BPR1J-097 Hydrochloride. As a potent, biologically active small molecule, it requires careful handling to minimize exposure and ensure a safe laboratory environment. The following procedures are based on best practices for handling potent research-grade kinase inhibitors.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The specific PPE required varies with the laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. |
| - Gloves: Two pairs of nitrile gloves (double-gloving); change immediately upon contamination. | |
| - Eye Protection: Chemical splash goggles for a complete seal around the eyes. | |
| - Lab Coat: Dedicated, disposable, or non-absorbent lab coat. | |
| - Ventilation: Certified chemical fume hood or powder containment hood. | |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. |
| - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. | |
| - Lab Coat: Standard laboratory coat. | |
| - Ventilation: Chemical fume hood. | |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. |
| - Eye Protection: Safety glasses with side shields. | |
| - Lab Coat: Standard laboratory coat. | |
| - Ventilation: Biological safety cabinet (BSC). |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety. All manipulations of solid this compound and its concentrated solutions should be performed in a designated area within a certified chemical fume hood.
Experimental Protocol: Stock Solution Preparation
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary PPE is worn.
-
Weighing: Tare a suitable container on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the container with the powder.
-
Mixing: Gently swirl or vortex the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature, typically -20°C or -80°C.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1][2][3] All waste should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all disposable items that have come into contact with the compound (e.g., pipette tips, tubes, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect unused solutions and contaminated media in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Decontamination | Decontaminate all non-disposable equipment and work surfaces with an appropriate solvent or cleaning solution. Collect the cleaning materials as solid hazardous waste. |
digraph "Disposal_Plan" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];"Compound_Use" [label="Use of this compound"]; "Solid_Waste" [label="Contaminated Solid Items\n(Gloves, Tubes, Tips)"]; "Liquid_Waste" [label="Unused Solutions &\nContaminated Media"]; "Equipment" [label="Non-Disposable Equipment"];
"Hazardous_Solid_Container" [label="Labeled Hazardous\nSolid Waste Container", shape=box, style=filled, fillcolor="#FBBC05"]; "Hazardous_Liquid_Container" [label="Labeled Hazardous\nLiquid Waste Container", shape=box, style=filled, fillcolor="#FBBC05"]; "Decontamination_Process" [label="Decontaminate with\nAppropriate Solvent"];
"Compound_Use" -> "Solid_Waste"; "Compound_Use" -> "Liquid_Waste"; "Compound_Use" -> "Equipment";
"Solid_Waste" -> "Hazardous_Solid_Container"; "Liquid_Waste" -> "Hazardous_Liquid_Container"; "Equipment" -> "Decontamination_Process" -> "Hazardous_Solid_Container" [label="Dispose of\nCleaning Materials"]; }
Emergency Procedures
In the event of accidental exposure, immediate action is required.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an inert absorbent material and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
